Cremastranone
Description
3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxy-6-methoxychroman-4-one has been reported in Cremastra appendiculata with data available.
a homoisoflavone with antiangiogenesis activity
Properties
Molecular Formula |
C18H18O7 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O7/c1-23-13-4-3-9(6-11(13)19)5-10-8-25-14-7-12(20)18(24-2)17(22)15(14)16(10)21/h3-4,6-7,10,19-20,22H,5,8H2,1-2H3 |
InChI Key |
DSTDMPAJBBOFCE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Anti-Neoplastic Blueprint of Cremastranone: A Technical Guide
For Immediate Release
Cheongju, Republic of Korea – A comprehensive analysis of the homoisoflavanone Cremastranone and its synthetic derivatives reveals a multi-pronged mechanism of action against cancer cells, positioning it as a promising candidate for further oncological drug development. This technical guide synthesizes the current understanding of this compound's core anti-neoplastic activities, focusing on its induction of cell cycle arrest, initiation of programmed cell death, and potent anti-angiogenic effects.
This compound, originally isolated from the orchid Cremastra appendiculata, and its synthetically derived homoisoflavanes have demonstrated significant cytotoxic effects across a range of cancer cell lines.[1][2] The primary mechanisms underpinning its anti-cancer properties are detailed below, supported by quantitative data and experimental methodologies.
Core Mechanisms of Action
This compound and its derivatives exert their anti-cancer effects through three primary, interconnected cellular processes:
-
Induction of G2/M Cell Cycle Arrest: A hallmark of this compound's activity is its ability to halt cancer cell proliferation by arresting the cell cycle at the G2/M transition phase.[1][3] This is achieved through the modulation of key cell cycle regulatory proteins. In human umbilical vein endothelial cells (HUVECs), this compound has been shown to decrease the expression of cdc2, a critical kinase for G2/M progression.[3] Furthermore, synthetic derivatives of this compound, SH-19027 and SHA-035, have been observed to increase the expression of p21, a cyclin-dependent kinase inhibitor, in colorectal cancer cells, leading to G2/M arrest.[3]
-
Initiation of Programmed Cell Death: this compound derivatives trigger programmed cell death in a manner that is dependent on the cancer cell type.
-
Apoptosis: In colorectal cancer cells, synthetic derivatives SH-19027 and SHA-035 have been shown to induce apoptosis, a well-characterized form of programmed cell death.[2][3]
-
Caspase-Independent Cell Death & Ferroptosis: In contrast, in human breast cancer cells, derivatives SH-17059 and SH-19021 induce a caspase-independent form of cell death.[1][4] Evidence strongly points towards the involvement of ferroptosis, an iron-dependent process characterized by the accumulation of lipid peroxides.[1][4] This is supported by the observation that these derivatives increase the generation of reactive oxygen species (ROS) and lipid peroxidation, and reduce the expression of glutathione (B108866) peroxidase 4 (GPX4), a key negative regulator of ferroptosis.[5] The proposed mechanism involves the inhibition of ferrochelatase (FECH), the terminal enzyme in the heme biosynthesis pathway, leading to a downregulation of heme.[1][4] This is further evidenced by the increased expression of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), indicative of heme depletion.[4][5]
-
-
Anti-Angiogenic Effects: this compound exhibits potent anti-angiogenic properties by directly targeting endothelial cells, which are crucial for the formation of new blood vessels that supply tumors.[6][7] It inhibits the proliferation, migration, and tube formation of endothelial cells.[6][7] While the precise molecular targets in this process are still under investigation, it is hypothesized that this compound may interfere with key signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) pathway.[1]
Quantitative Data Summary
The cytotoxic and anti-proliferative activities of this compound and its synthetic derivatives have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.
| Compound | Cell Line | Cancer Type | Assay | IC50 / GI50 | Citation |
| This compound (natural) | HUVECs | - | Proliferation Assay | 1.5 µM | [8] |
| This compound (synthetic) | HUVECs | - | alamarBlue Assay | 377 nM | [8] |
| This compound (synthetic) | HRECs | - | alamarBlue Assay | 217 nM | [8] |
| SH-19027 | HCT116 | Colorectal | Cell Viability Assay | Approx. 0.1 µM (at 72h) | [8] |
| SHA-035 | HCT116 | Colorectal | Cell Viability Assay | Approx. 0.1 µM (at 72h) | [8] |
| SH-19027 | LoVo | Colorectal | Cell Viability Assay | Approx. 0.1 µM (at 72h) | [8] |
| SHA-035 | LoVo | Colorectal | Cell Viability Assay | Approx. 0.1 µM (at 72h) | [8] |
| SH-17059 | T47D | Breast | Cell Viability Assay | Approx. 0.1 µM | [2] |
| SH-19021 | T47D | Breast | Cell Viability Assay | Approx. 0.1 µM | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability following treatment with this compound or its derivatives.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, T47D) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment.
-
Cell Treatment: Treat cells with this compound derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.[6]
-
Cell Seeding: Seed human endothelial cells (e.g., HUVECs) onto the Matrigel-coated plate.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives.[6]
-
Incubation: Incubate the plate at 37°C for 4-6 hours to allow for the formation of tube-like structures.[6]
-
Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation by measuring parameters such as tube length and the number of branch points.
Conclusion
This compound and its synthetic derivatives represent a promising class of anti-cancer compounds with a well-defined, multi-faceted mechanism of action. Their ability to induce cell cycle arrest, trigger programmed cell death through distinct pathways in different cancer types, and inhibit angiogenesis underscores their potential for further development as therapeutic agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this potent homoisoflavanone.
References
- 1. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination effect of flavonoids attenuates lung cancer cell proliferation by inhibiting the STAT3 and FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cremastranone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cremastranone is a naturally occurring homoisoflavanone that has garnered significant attention in the scientific community for its potent anti-angiogenic and anti-cancer properties. First isolated from the pseudobulbs of the orchid Cremastra appendiculata, this molecule has demonstrated the ability to inhibit key processes in tumor growth and angiogenesis.[1][2] This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action.
Discovery and Structure
This compound, chemically known as 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one, was first reported as a potent inhibitor of angiogenesis by H. J. Kwon and colleagues.[2] The structure of this compound was elucidated through spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. The first total synthesis of racemic this compound was achieved in six steps with an overall yield of 26.8%.[3]
Natural Sources
This compound has been isolated from a variety of plant species, primarily within the Orchidaceae and Hyacinthaceae families. The most well-documented and principal source for its isolation in scientific research is the pseudobulb of Cremastra appendiculata (D. Don) Makino, a terrestrial orchid utilized in traditional East Asian medicine.
Other reported plant sources include:
Quantitative Data
The yield of this compound from its natural sources can vary. While specific yields of the pure compound are not always reported, one study on the microwave-assisted extraction of active ingredients from Cremastra appendiculata reported a total extract yield of 12.83%. It is important to note that this figure represents the entire extract and not the purified this compound.
The biological activity of this compound and its synthetic derivatives has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibitory concentration (GI50) are key metrics of its potency.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Synthetic this compound | HUVEC | - | ~0.377 (GI50) | [4] |
| SH-19027 (derivative) | HCT116 | Colorectal Cancer | 0.057 | [5] |
| SH-19027 (derivative) | LoVo | Colorectal Cancer | 0.048 | [5] |
| SHA-035 (derivative) | HCT116 | Colorectal Cancer | 0.042 | [5] |
| SHA-035 (derivative) | LoVo | Colorectal Cancer | 0.035 | [5] |
| SH-17059 (derivative) | T47D | Breast Cancer | ~0.1 | [5] |
| SH-17059 (derivative) | ZR-75-1 | Breast Cancer | ~0.1 | [5] |
| SH-19021 (derivative) | T47D | Breast Cancer | ~0.1 | [5] |
| SH-19021 (derivative) | ZR-75-1 | Breast Cancer | ~0.1 | [5] |
Experimental Protocols
Isolation and Purification of this compound from Cremastra appendiculata
This protocol describes a general method for the isolation and purification of this compound from the pseudobulbs of Cremastra appendiculata.
1. Plant Material Preparation:
-
Collect fresh pseudobulbs of Cremastra appendiculata.
-
Wash the pseudobulbs thoroughly with water to remove any dirt and debris.
-
Air-dry the plant material in a well-ventilated area until completely dry.
-
Grind the dried pseudobulbs into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for 72 hours.
-
Replace the solvent every 24 hours to ensure efficient extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform successive partitioning with solvents of increasing polarity: petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction is typically enriched with homoisoflavanones, including this compound.
-
Concentrate the ethyl acetate fraction under reduced pressure.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform (B151607) and methanol (B129727), starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Monitor the collected fractions using thin-layer chromatography (TLC).
-
Combine the fractions containing compounds with similar TLC profiles to this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the this compound-containing fractions on a Sephadex LH-20 column.
-
Elute the column with methanol to remove smaller impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Achieve final purification using preparative HPLC on a C18 column.
-
Use a gradient of methanol and water as the mobile phase.
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.
-
5. Structure Elucidation:
-
Confirm the structure of the isolated compound as this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparing the data with published literature values.
Cell Viability Assay (WST-1 Assay)
This protocol is used to assess the cytotoxic effects of this compound and its derivatives and to determine their half-maximal inhibitory concentration (IC50).[6][7]
1. Cell Seeding:
-
Seed cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO, typically below 0.1%).
3. Incubation:
-
Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).
4. WST-1 Reagent Addition:
-
Following the incubation period, add 10 µL of WST-1 (Water Soluble Tetrazolium salt) reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
5. Absorbance Measurement:
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) dye.
-
Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader. A reference wavelength of 630 nm is typically used for background subtraction.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using appropriate software.
Cell Cycle Analysis using Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound or its derivatives.[8][9][10][11]
1. Cell Treatment and Harvesting:
-
Treat cells with the desired concentration of the this compound derivative for the appropriate time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
2. Fixation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Add the ethanol dropwise to prevent cell clumping.
-
Incubate the cells for at least 2 hours at 4°C (or overnight).
3. Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to prevent the staining of RNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (typically around 617 nm).
-
Collect data from a sufficient number of cells (e.g., 10,000-20,000 events).
5. Data Analysis:
-
Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: Induction of G2/M Cell Cycle Arrest
This compound and its derivatives exert their anti-proliferative effects in part by inducing cell cycle arrest at the G2/M phase.[1][5] A key mechanism in this process is the upregulation of the cyclin-dependent kinase inhibitor p21. p21, in turn, inhibits the activity of the Cyclin B1/CDK1 complex, which is crucial for the transition of cells from the G2 phase to the M phase (mitosis).
Visualizations
Caption: this compound-induced G2/M cell cycle arrest pathway.
Caption: General workflow for the isolation of this compound.
Caption: Experimental workflow for a WST-1 cell viability assay.
References
- 1. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 7. nanopartikel.info [nanopartikel.info]
- 8. corefacilities.iss.it [corefacilities.iss.it]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Cremastranone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cremastranone is a naturally occurring homoisoflavanone that has garnered significant interest in the scientific community due to its potent anti-angiogenic and anti-cancer properties. Isolated from plants such as Cremastra appendiculata, this molecule has demonstrated the ability to inhibit key processes involved in tumor growth and angiogenesis-dependent diseases.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, and biological activities, including detailed experimental protocols and an exploration of its mechanisms of action.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one. It belongs to the 3-benzyl-4-chromanone class of homoisoflavanones.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one | [3] |
| Chemical Formula | C₁₈H₁₈O₇ | [3] |
| Molecular Weight | 346.34 g/mol | [3] |
| CAS Number | 107585-69-3 (racemic) | [3] |
| Appearance | Solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695). Estimated solubility in DMSO is ~10 mg/mL. | [5][6] |
| SMILES Code | O=C1C(CC2=CC=C(OC)C(O)=C2)COC3=C1C(O)=C(OC)C(O)=C3 | [3] |
Table 2: Spectroscopic Data for this compound
| Data Type | Values | Reference |
| ¹H-NMR (CDCl₃) | Not available in a compiled list. | |
| ¹³C-NMR (CDCl₃) | Not available in a compiled list. | |
| High-Resolution Mass Spectrometry (HRMS) of a derivative | Ionization Mode: ESI+ Adduct: [M+H]⁺ Calculated m/z: 333.1025 Measured m/z: 333.1028 Formula: C₁₇H₁₇O₆ Ionization Mode: ESI+ Adduct: [M+Na]⁺ Calculated m/z: 355.0845 Measured m/z: 355.0849 Formula: C₁₇H₁₆NaO₆ Ionization Mode: ESI- Adduct: [M-H]⁻ Calculated m/z: 331.0869 Measured m/z: 331.0872 Formula: C₁₇H₁₅O₆ | [5] |
Biological Activity and Mechanism of Action
This compound exhibits significant anti-proliferative and anti-angiogenic activities through multiple mechanisms.
Anti-proliferative Activity and Cell Cycle Arrest
This compound has been shown to inhibit the proliferation of various cancer cells. A key mechanism is the induction of cell cycle arrest at the G2/M phase. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of the Cyclin B1/CDK1 complex, a crucial regulator of the G2/M transition.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis
This compound and its derivatives have been observed to induce apoptosis in cancer cells through distinct, cell-type-specific pathways. In colorectal cancer cells, apoptosis is triggered via a caspase-dependent pathway, involving the activation of initiator caspases (caspase-8, -9, -10) and executioner caspase-3. In contrast, in breast cancer cells, a caspase-independent, ferroptosis-like cell death is induced, characterized by the upregulation of heme oxygenase-1 (HO-1) and downregulation of glutathione (B108866) peroxidase 4 (GPX4).
Caption: Dichotomous apoptotic pathways induced by this compound derivatives.
Anti-Angiogenic Activity
This compound is a potent inhibitor of angiogenesis. It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[2] The anti-angiogenic effects are partly mediated by the inhibition of signaling pathways induced by vascular endothelial growth factor (VEGF).
Caption: Inhibition of VEGF signaling pathway by this compound.
Table 3: Cytotoxic Activity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ | Reference |
| HUVEC | - | 377 nM | [2] |
| HCT116 | Colorectal Carcinoma | Not available | |
| MCF-7 | Breast Adenocarcinoma | Not available | |
| HepG2 | Hepatocellular Carcinoma | Not available |
Experimental Protocols
Isolation of this compound from Cremastra appendiculata
A general workflow for the isolation of this compound involves solvent extraction followed by multiple chromatographic purification steps.
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Extraction: The air-dried and powdered pseudobulbs of Cremastra appendiculata are extracted with 95% ethanol at room temperature.
-
Fractionation: The concentrated ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with this compound.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol (B129727).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol/water gradient.
Total Synthesis of (±)-Cremastranone
The first total synthesis of racemic this compound was achieved in six steps with an overall yield of 26.8%.
Caption: Synthetic workflow for the total synthesis of this compound.
Detailed Protocol:
-
Aldol Condensation: 4'-Benzyloxy-6'-hydroxy-2',3'-dimethoxyacetophenone and isovanillin undergo an aldol condensation in the presence of potassium hydroxide (B78521) in ethanol to yield a chalcone.
-
Catalytic Hydrogenation: The chalcone is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in methanol to produce the corresponding dihydrochalcone.
-
Cyclization Precursor Formation: The dihydrochalcone is reacted with N,N-Dimethylformamide dimethyl acetal (B89532) in refluxing toluene (B28343) to form the cyclization precursor.
-
Formation of 4-Chromanone: The precursor is treated to form the 4-chromanone ring structure.
-
Selective Demethylation: The final step involves selective demethylation using a reagent like trimethylsilyl (B98337) iodide (TMSI) to yield (±)-Cremastranone. Purification at each step is typically performed using column chromatography.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound on cancer cell lines can be determined using a colorimetric MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a DMSO stock, diluted with culture medium) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.[1]
Conclusion
This compound is a promising natural product with well-documented anti-proliferative and anti-angiogenic properties. Its mechanisms of action, involving cell cycle arrest and induction of apoptosis, make it an attractive candidate for further investigation in the development of novel cancer therapeutics. The detailed protocols provided in this guide for its isolation, synthesis, and biological evaluation will be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate its molecular targets and to optimize its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity and Targets of Cremastranone
Introduction
This compound is a naturally occurring homoisoflavanone that has been isolated from plants such as Cremastra appendiculata.[1][2] Chemically identified as 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one, it belongs to the 3-benzyl-4-chromanone class of compounds.[2][3] In recent years, this compound and its synthetic derivatives have garnered significant scientific interest due to their potent biological activities, particularly in the fields of oncology and ophthalmology.[2][4]
These compounds have demonstrated significant anti-proliferative, anti-angiogenic, and pro-apoptotic effects across various cancer models.[1] While the natural compound shows promise, research has also focused on synthetic analogues to improve pharmacological properties such as bioavailability.[4] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, its molecular targets, and the signaling pathways it modulates. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for ongoing research and drug development.
Biological Activities and Efficacy
The primary biological activities of this compound and its synthetic derivatives are centered on their anticancer and anti-angiogenic properties.[1][5] These effects are achieved through the modulation of fundamental cellular processes including cell cycle progression, programmed cell death, and the formation of new blood vessels.[1]
Anticancer Activity
This compound derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines, including colorectal and breast cancer.[3][6] The mechanism of action is cell-type dependent, involving the induction of cell cycle arrest and distinct programmed cell death pathways.[1][6]
Anti-Angiogenic Activity
This compound is a potent inhibitor of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1][7] It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Retinal Endothelial Cells (HRECs).[3][7] The anti-angiogenic effects may be mediated by interfering with key signaling pathways, including those activated by Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α).[3][4]
Data Presentation: Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values for this compound and its synthetic derivatives across various cell lines. These values highlight the potent, often nanomolar, efficacy of these compounds.
| Compound | Cell Line | Cancer Type / Cell Type | Assay Type | IC₅₀ / GI₅₀ | Citation |
| This compound (Natural) | HUVECs | Endothelial | Proliferation Assay | 1.5 µM | [5][7] |
| This compound (Synthetic) | HUVECs | Endothelial | alamarBlue Assay | 377 nM | [5][7] |
| This compound (Synthetic) | HRECs | Endothelial | alamarBlue Assay | 217 nM | [5] |
| SH-19027 | HCT116 | Colorectal | Cell Viability Assay | ~0.1 µM (at 72h) | [5] |
| SHA-035 | HCT116 | Colorectal | Cell Viability Assay | ~0.1 µM (at 72h) | [5] |
| SH-19027 | LoVo | Colorectal | Cell Viability Assay | ~0.1 µM (at 72h) | [5] |
| SHA-035 | LoVo | Colorectal | Cell Viability Assay | ~0.1 µM (at 72h) | [5] |
| SH-17059 | T47D | Breast | Cell Viability Assay | Potent Inhibition | [6] |
| SH-19021 | T47D | Breast | Cell Viability Assay | Potent Inhibition | [6] |
| SH-17059 | ZR-75-1 | Breast | Cell Viability Assay | Potent Inhibition | [6] |
| SH-19021 | ZR-75-1 | Breast | Cell Viability Assay | Potent Inhibition | [6] |
Molecular Targets and Signaling Pathways
The anticancer effects of this compound are a result of its interaction with multiple signaling pathways that control cell proliferation and survival.
Induction of G2/M Cell Cycle Arrest
A primary mechanism of this compound's anti-proliferative effect is the induction of cell cycle arrest at the G2/M transition phase.[1][3] This is observed in both colorectal and breast cancer cells.[1] This cell cycle blockade is associated with the increased expression of the cyclin-dependent kinase inhibitor p21.[3][8]
Induction of Programmed Cell Death
This compound and its derivatives trigger programmed cell death through distinct mechanisms depending on the cancer type.
4.2.1 Apoptosis in Colorectal Cancer In colorectal cancer cell lines like HCT116 and LoVo, synthetic derivatives SH-19027 and SHA-035 induce apoptosis.[3][6] This is a caspase-dependent process, confirmed by the detection of cleaved PARP and activated caspases 3, 8, 9, and 10.[9]
4.2.2 Ferroptosis in Breast Cancer In contrast, in human breast cancer cells, derivatives such as SH-17059 and SH-19021 induce a caspase-independent form of cell death.[6][10] Strong evidence points towards ferroptosis, an iron-dependent mechanism characterized by the accumulation of lipid peroxides.[1][10] The proposed mechanism involves the inhibition of ferrochelatase (FECH), the terminal enzyme in heme biosynthesis.[1][10] This inhibition leads to an increase in heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), resulting in iron accumulation.[10][11] Concurrently, a reduction in the antioxidant enzyme glutathione (B108866) peroxidase 4 (GPX4) promotes lipid peroxidation, culminating in cell death.[10][11]
Direct Target Identification
While downstream effects are well-documented, the direct molecular targets of this compound are still under investigation.[8] Elucidating these primary binding partners is crucial for a complete understanding of its mechanism of action. Advanced proteomics-based techniques have been proposed for this purpose.[8]
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (WST-1 or alamarBlue)
This protocol assesses the effect of this compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][12]
-
1. Cell Seeding: Plate cancer cells (e.g., HCT116, T47D) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
2. Compound Treatment: Prepare serial dilutions of this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium or a vehicle control (e.g., DMSO).
-
3. Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours).[12]
-
4. Reagent Addition: Add WST-1 or alamarBlue reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
5. Data Acquisition: Measure the absorbance (for WST-1) or fluorescence (for alamarBlue) using a microplate reader.
-
6. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.
-
1. Cell Treatment: Culture cells in 6-well plates and treat with this compound derivatives or vehicle control for a specified time (e.g., 24 hours).
-
2. Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold Phosphate-Buffered Saline (PBS), and collect the cell pellet by centrifugation.
-
3. Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
4. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
5. Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
6. Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.[3]
Target Identification by Affinity Chromatography
This probe-based proteomic approach is used to isolate and identify direct binding partners of this compound from the cellular proteome.[8]
-
1. Probe Synthesis: Chemically synthesize a this compound analogue that incorporates a linker for immobilization.
-
2. Immobilization: Covalently attach the linker-modified this compound to solid-phase beads (e.g., NHS-activated Sepharose) to create "this compound beads". Control beads are prepared similarly without the compound.[8]
-
3. Lysate Preparation: Prepare a total protein lysate from the cancer cell line of interest.
-
4. Affinity Pulldown: Incubate the cell lysate with the this compound beads and control beads. Proteins that directly bind to this compound will be captured.
-
5. Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.
-
6. Elution: Elute the captured proteins from the beads using a competitive ligand or a denaturing buffer (e.g., SDS-PAGE loading buffer).[8]
-
7. Protein Identification: Identify the eluted proteins using mass spectrometry (MS) and compare the results from the this compound beads to the control beads to identify specific binding partners.[8]
Conclusion and Future Directions
This compound and its synthetic derivatives are a promising class of compounds with potent anticancer and anti-angiogenic activities.[4] Their multifaceted mechanism of action involves inducing cell cycle arrest and programmed cell death through diverse pathways like apoptosis and ferroptosis.[1] This makes them attractive candidates for further preclinical and clinical development.
Future research should focus on several key areas:
-
Definitive Target Identification: Utilizing unbiased, robust methods like CETSA and affinity chromatography coupled with mass spectrometry to identify the direct molecular targets.[8]
-
In Vivo Efficacy: Evaluating the most potent derivatives in relevant animal models of cancer and ocular diseases to establish in vivo efficacy and safety profiles.
-
Structure-Activity Relationship (SAR): Continued synthetic chemistry efforts to optimize the structure for improved potency, selectivity, and pharmacokinetic properties.[12]
-
Combination Therapies: Investigating the potential of this compound derivatives to synergize with existing chemotherapeutic agents or targeted therapies.
A deeper understanding of the molecular pharmacology of this compound will be crucial in translating its therapeutic promise into effective treatments for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 12. benchchem.com [benchchem.com]
In-Vitro Anti-Angiogenic Effects of Cremastranone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development and wound healing.[1] However, pathological angiogenesis is a hallmark of several diseases, including cancer, diabetic retinopathy, and age-related macular degeneration.[1] Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy. This compound, a homoisoflavanone first isolated from Cremastra appendiculata, has demonstrated significant anti-angiogenic properties in various in-vitro models.[2][3] This technical guide provides a comprehensive overview of the in-vitro anti-angiogenic effects of this compound, detailing quantitative data, experimental methodologies, and the underlying signaling pathways. Synthetic this compound has been shown to effectively inhibit the proliferation, migration, and tube formation of human retinal microvascular endothelial cells (HRECs) and human umbilical vein endothelial cells (HUVECs).[1][4]
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic activity of synthetic this compound has been quantified in several key in-vitro assays. The data consistently shows a dose-dependent inhibition of critical angiogenic processes.
Table 1: Inhibition of Endothelial Cell Proliferation
| Cell Line | Assay | Parameter | Value | Reference |
| HUVECs | alamarBlue® Assay | GI₅₀ | 377 nM | [2] |
| HRECs | alamarBlue® Assay | GI₅₀ (complete medium) | 217 nM | [2] |
| HRECs | Proliferation Assay | ~20% inhibition | at 0.1 µM | [1] |
| HRECs | Proliferation Assay | ~40% inhibition | at 1 µM | [1] |
| HRECs | Proliferation Assay | ~60% inhibition | at 10 µM | [1] |
Note: The percentage of inhibition for the HRECs proliferation assay is estimated from graphical data presented in the referenced literature.[1]
Table 2: Inhibition of Endothelial Cell Tube Formation
| Cell Line | Assay | This compound Concentration | Observed Effect (Tubule Length) | Reference |
| HRECs | Matrigel Tube Formation | 0.1 µM | ~25% inhibition | [1] |
| HRECs | Matrigel Tube Formation | 1 µM | ~50% inhibition | [1] |
| HRECs | Matrigel Tube Formation | 10 µM | ~90% inhibition | [1] |
Note: The percentage of inhibition for tube formation is estimated from graphical data presented in the referenced literature.[1] this compound was also found to reduce the number of polygons formed in a dose-dependent manner.[4]
Table 3: Inhibition of Endothelial Cell Migration
While specific quantitative data for migration inhibition is not detailed in the reviewed literature, it is established that this compound effectively inhibits the migration of HRECs in a scratch-wound assay in a dose-dependent fashion.[2][4]
Experimental Protocols
This section details the methodologies for the key in-vitro assays used to characterize the anti-angiogenic effects of this compound.
Endothelial Cell Proliferation Assay (alamarBlue®)
This assay quantitatively measures the proliferation of endothelial cells in the presence of this compound.[2]
-
Cell Culture: HUVECs or HRECs are seeded in 96-well plates at a density of 2,500 cells/well in their respective complete growth medium and allowed to adhere overnight.[2]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[2]
-
Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
alamarBlue® Addition: After the incubation period, alamarBlue® reagent is added to each well (typically 10% of the culture volume) and incubated for another 4 hours.[2]
-
Measurement: Fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2]
-
Data Analysis: The fluorescence intensity is proportional to the number of viable, proliferating cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value is calculated from the dose-response curve.[2]
Endothelial Cell Migration Assay (Scratch-Wound Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.[2]
-
Cell Seeding: HRECs are seeded in a culture plate and grown to confluence.[2]
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the confluent cell monolayer.[2]
-
Treatment: The cells are then incubated with fresh medium containing different concentrations of this compound or a vehicle control.[2]
-
Image Acquisition: Images of the wound are captured at time 0 and at subsequent time points (e.g., 12 or 24 hours) using an inverted microscope.[2]
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time. The percentage of wound closure is calculated and compared between treated and control groups.[2]
Endothelial Cell Tube Formation Assay (Matrigel Assay)
This assay evaluates the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures.[2][3]
-
Matrigel Coating: A 96-well plate is coated with Matrigel® Basement Membrane Matrix and allowed to solidify at 37°C for 30 minutes.[2]
-
Cell Seeding: HRECs are harvested, resuspended in medium containing various concentrations of this compound or vehicle control, and seeded onto the Matrigel-coated wells (e.g., 1.5 x 10⁴ cells/well).[2]
-
Incubation: The plate is incubated at 37°C for 4-6 hours to allow for the formation of tube-like structures.[2]
-
Visualization and Quantification: After incubation, the tube-like structures are examined under an inverted microscope and images are captured. The extent of tube formation is quantified by measuring parameters such as total tube length and the number of polygons formed using image analysis software.[1][4]
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanism of this compound is still under investigation, evidence suggests that its anti-angiogenic effects are mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] VEGF is a potent pro-angiogenic factor that binds to its receptor, VEGFR2, on endothelial cells, triggering downstream signaling cascades that are crucial for angiogenesis.[1][5]
VEGF Signaling Pathway and Putative Inhibition by this compound
The binding of VEGF to VEGFR2 initiates a signaling cascade involving key pathways such as the PI3K/Akt and MAPK/ERK pathways.[1] These pathways promote endothelial cell proliferation, migration, and survival.[1][6] It is hypothesized that this compound exerts its anti-angiogenic effects by interfering with this signaling cascade.
References
Cremastranone's Role in Inhibiting Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cremastranone, a homoisoflavanone originally isolated from the orchid Cremastra appendiculata, and its synthetic derivatives have emerged as a promising class of compounds in oncology research.[1][2] These molecules exhibit potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects across a variety of cancer models.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer activity of this compound and its analogues, with a focus on their impact on cell cycle regulation, induction of programmed cell death, and inhibition of angiogenesis. This document consolidates current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved to support further investigation and drug development efforts.
Core Mechanisms of Action
The anti-neoplastic activity of this compound and its derivatives is multifaceted, primarily converging on three key cellular processes:
-
Induction of Cell Cycle Arrest: A primary mechanism of action is the ability to halt cell cycle progression at the G2/M transition phase in both colorectal and breast cancer cells.[1]
-
Initiation of Programmed Cell Death: this compound derivatives trigger programmed cell death in cancer cells through distinct, context-dependent pathways, including apoptosis and ferroptosis.[1][3]
-
Suppression of Angiogenesis: These compounds exhibit potent anti-angiogenic properties by targeting endothelial cells, which are crucial for the formation of new blood vessels that supply tumors.[1][2]
Quantitative Analysis of Anti-Proliferative Activity
The cytotoxic efficacy of this compound and its synthetic derivatives has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below. Notably, synthetic derivatives of this compound demonstrate significant potency, often in the nanomolar range.[2][4]
Table 1: Comparative Cytotoxicity of this compound and its Synthetic Analogues
| Compound | Cell Line | Cancer Type | Assay | Activity (IC50/GI50) | Reference |
| This compound | HUVEC | - | Proliferation | GI50: 377 nM | [2] |
| This compound | HREC | - | Proliferation | GI50: 217 nM | [2] |
| SH-19027 | HCT116 | Colorectal Cancer | Cell Viability | 0.057 µM | [4] |
| SH-19027 | LoVo | Colorectal Cancer | Cell Viability | 0.048 µM | [4] |
| SHA-035 | HCT116 | Colorectal Cancer | Cell Viability | 0.042 µM | [4] |
| SHA-035 | LoVo | Colorectal Cancer | Cell Viability | 0.035 µM | [4] |
| SH-17059 | T47D | Breast Cancer | Cell Viability | ~0.1 µM | [4] |
| SH-17059 | ZR-75-1 | Breast Cancer | Cell Viability | ~0.1 µM | [4] |
| SH-19021 | T47D | Breast Cancer | Cell Viability | ~0.1 µM | [4] |
| SH-19021 | ZR-75-1 | Breast Cancer | Cell Viability | ~0.1 µM | [4] |
| SH-19027 | T47D | Breast Cancer | Cell Viability | > 1 µM | [4] |
| SH-19027 | ZR-75-1 | Breast Cancer | Cell Viability | > 1 µM | [4] |
| SHA-035 | T47D | Breast Cancer | Cell Viability | > 1 µM | [4] |
| SHA-035 | ZR-75-1 | Breast Cancer | Cell Viability | > 1 µM | [4] |
Signaling Pathways of this compound Derivatives
This compound and its analogues exert their anti-cancer effects by modulating key signaling pathways that control cell cycle progression and cell death.
Induction of G2/M Cell Cycle Arrest
In both colorectal and breast cancer cells, this compound derivatives induce cell cycle arrest at the G2/M phase.[1][3] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, the synthetic analogues SH-19027 and SHA-035 have been shown to increase the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor, and decrease the expression of CDK1, a critical kinase for the G2/M transition.[3][5]
Induction of Programmed Cell Death
This compound derivatives trigger programmed cell death through distinct mechanisms depending on the cancer cell type.
In colorectal cancer cell lines, such as HCT116 and LoVo, the synthetic derivatives SH-19027 and SHA-035 have been shown to induce apoptosis, a caspase-dependent form of programmed cell death.[1][5]
In contrast to their action in colorectal cancer, this compound derivatives SH-17059 and SH-19021 induce a caspase-independent form of cell death in human breast cancer cells, with strong evidence suggesting the involvement of ferroptosis.[1] This iron-dependent process is characterized by the accumulation of lipid peroxides.[1] The proposed mechanism involves the dysregulation of iron metabolism, an increase in reactive oxygen species (ROS) and lipid peroxidation, and a reduction in glutathione (B108866) peroxidase 4 (GPX4) expression.[3] These derivatives have also been shown to increase the expression of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1).[3]
Inhibition of Angiogenesis
This compound and its analogues exhibit potent anti-angiogenic properties by targeting key signaling pathways involved in the formation of new blood vessels.[2] The synthetic analogue SH-11052 has been shown to inhibit angiogenic activity by blocking pathways mediated by Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF).[2][5]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to elucidate the mechanism of action of this compound and its derivatives.
Cell Viability Assay (MTT/WST Assay)
Principle: To determine the cytotoxic effects of this compound derivatives, cell viability is assessed using a tetrazolium salt-based assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (Water Soluble Tetrazolium salt).[1][6] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are treated with various concentrations of this compound derivatives or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).[1][2]
-
Reagent Addition: After the treatment period, MTT or WST solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[1][2]
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST) using a microplate reader.[1][3]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[7]
Cell Cycle Analysis
Principle: To determine the effect of this compound on cell cycle distribution, flow cytometry analysis of propidium (B1200493) iodide (PI)-stained cells is performed.[1] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the DNA content.
Protocol Outline:
-
Cell Treatment: Cells are treated with this compound derivatives for a specified time.[1]
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[1][6]
-
Staining: Fixed cells are washed and then incubated with a solution containing PI and RNase A to ensure only DNA is stained.[1][6]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.[1]
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[1]
Western Blot Analysis
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Protocol Outline:
-
Protein Extraction: Cells are treated with this compound derivatives, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]
-
Blocking: The membrane is blocked to prevent non-specific binding of antibodies.[2]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p21, CDK1), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[2]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Conclusion
This compound and its synthetic analogues represent a promising class of compounds with significant potential for the development of novel anti-cancer therapies.[2] Their multi-faceted mechanism of action, targeting cancer cell proliferation, survival, and the tumor microenvironment through the inhibition of angiogenesis, makes them attractive candidates for further preclinical and clinical investigation.[2] The continued exploration of structure-activity relationships and the optimization of their pharmacological properties will be crucial in translating the therapeutic promise of these compounds into effective treatments for cancer patients.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preclinical Insights into Cremastranone Derivatives: A Technical Guide for Cancer Research
An In-depth Examination of Early Preclinical Research on Novel Cremastranone Analogs for Drug Development Professionals
Introduction
This compound, a homoisoflavanone originally isolated from the orchid Cremastra appendiculata, has emerged as a promising scaffold in oncology research due to its inherent anti-angiogenic and anti-proliferative properties.[1][2][3][4] However, limitations such as poor oral bioavailability and rapid metabolism have prompted the development of synthetic derivatives to enhance its therapeutic potential.[5][6] This technical guide provides a comprehensive overview of the foundational preclinical studies on a series of novel this compound derivatives, detailing their cytotoxic effects, mechanisms of action, and the experimental protocols employed in their evaluation. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel cancer therapeutics.
Data Presentation: Cytotoxic Activity of this compound Derivatives
Early preclinical evaluations have demonstrated that several synthetic derivatives of this compound exhibit potent cytotoxic effects against various human cancer cell lines, particularly colorectal and breast cancer.[2] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Notably, derivatives such as SH-19027 and SHA-035 have shown efficacy at nanomolar concentrations.[7]
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| SH-19027 | HCT116 | ~100-200 | [3] |
| LoVo | ~100-200 | [3] | |
| SHA-035 | HCT116 | ~50-100 | [3] |
| LoVo | ~50-100 | [3] |
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | Natural Product | HUVEC | 0.377 | [8] |
| SH-17059 | 5,6,7-trimethoxy, 3'-hydroxy, 4'-methoxy | HCT116 | ~0.1 | [8] |
| LoVo | ~0.1 | [8] | ||
| T47D | <0.1 | [8] | ||
| ZR-75-1 | ~0.1 | [8] | ||
| SH-19017 | A-ring: C6-OH instead of OMe | HCT116 | >1 | [8] |
| LoVo | >1 | [8] | ||
| T47D | >1 | [8] | ||
| ZR-75-1 | >1 | [8] | ||
| SH-19021 | A-ring: C6-cyclopropylmethoxy instead of OMe | HCT116 | ~0.1 | [8] |
| LoVo | ~0.1 | [8] | ||
| T47D | <0.1 | [8] | ||
| ZR-75-1 | ~0.1 | [8] |
Mechanisms of Action
The anti-cancer effects of the active this compound derivatives are primarily attributed to two key mechanisms: the induction of cell cycle arrest and the activation of programmed cell death, including apoptosis and ferroptosis.[2][9]
Cell Cycle Arrest at the G2/M Phase
A significant mechanism of action for this compound derivatives is their ability to halt the cell cycle at the G2/M transition phase in both colorectal and breast cancer cells.[1][7] This arrest is mediated by the modulation of key cell cycle regulatory proteins.[1] Treatment with derivatives SH-19027 and SHA-035 has been shown to increase the proportion of cells in the G2/M phase.[7]
Induction of Programmed Cell Death
This compound and its derivatives trigger programmed cell death in cancer cells through multiple pathways.
-
Apoptosis: In colorectal cancer cell lines, synthetic derivatives have been shown to induce apoptosis.[1][7] The treatment with SH-19027 and SHA-035 led to an increase in the apoptotic cell population and the expression of apoptosis-associated markers.[10]
-
Ferroptosis: Evidence also points towards the involvement of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1][11] The proposed mechanism involves the inhibition of ferrochelatase (FECH), the final enzyme in the heme biosynthesis pathway.[1] In breast cancer cells, the derivatives SH-17059 and SH-19021 were found to induce caspase-independent cell death with characteristics of ferroptosis, including increased reactive oxygen species (ROS) generation and lipid peroxidation.[12]
Anti-Angiogenic Effects
This compound and its analogs also exhibit potent anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[1] The synthetic analog SH-11052 has been demonstrated to block pathways mediated by Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF), which are key drivers of angiogenesis.[5]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of this compound and its synthetic analogs.
Cell Viability Assay (WST Assay)
This assay is used to determine the cytotoxic effects of the this compound derivatives on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
WST Reagent Addition: A Water Soluble Tetrazolium salt (WST) reagent is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours, allowing viable cells to convert the WST reagent into a formazan (B1609692) dye.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle following treatment with this compound derivatives.
-
Cell Treatment and Harvesting: Cells are treated with the desired compound and then harvested by trypsinization.
-
Fixation: The cells are washed with Phosphate Buffered Saline (PBS) and fixed in ice-cold 70% ethanol (B145695) while gently vortexing.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA intercalating agent, such as Propidium Iodide (PI), and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced G2/M cell cycle arrest pathway.
Caption: Proposed signaling pathway for this compound-induced ferroptosis.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
The Pharmacokinetics of Cremastranone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cremastranone, a homoisoflavanone natural product, has garnered interest for its anti-angiogenic properties, positioning it as a potential therapeutic agent for ocular diseases and cancer.[1] Despite its therapeutic potential, comprehensive pharmacokinetic studies reveal significant challenges to its systemic application. This technical guide provides a detailed overview of the pharmacokinetics of (±)-Cremastranone (CMT), summarizing key in vivo and in vitro data. The document outlines suboptimal characteristics, including very poor oral bioavailability and rapid systemic clearance driven by extensive metabolism. Detailed experimental protocols for the cited studies are provided, alongside visualizations of metabolic pathways and experimental workflows to support further research and the development of derivatives with improved pharmacokinetic profiles.
Introduction
This compound [5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one] is a naturally occurring homoisoflavanone with demonstrated anti-inflammatory and potent anti-angiogenic activities.[2] Its efficacy in preclinical models of ocular neovascularization has been a key driver of research.[2] However, the translation of a potent compound into a viable systemic therapeutic agent is critically dependent on its pharmacokinetic (PK) profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound is essential for its development, whether as a standalone agent or as a scaffold for synthetic derivatives. This document synthesizes the available pharmacokinetic data for this compound, focusing on its significant metabolic instability and the resulting impact on its systemic exposure.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are characterized by high clearance and extremely poor oral bioavailability, rendering it suboptimal for systemic administration.
In Vivo Pharmacokinetics in Mice
Studies in male ICR mice have been pivotal in elucidating the in vivo behavior of this compound. Following intravenous administration, plasma concentrations decline with remarkable rapidity. Conversely, after oral administration, plasma levels remain below the limit of quantitation, indicating negligible oral absorption.[1][2]
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous Administration (5 mg/kg) | Oral Administration (10 mg/kg) |
|---|---|---|
| Half-life (t½) | 1.5 ± 0.3 min | Not Applicable (Below Quantitation Limit) |
| Plasma Clearance (CLp) | 7.73 ± 3.09 L/h/kg | Not Applicable |
| Volume of Distribution (Vd) | 0.30 ± 0.17 L/kg | Not Applicable |
| Oral Bioavailability (F) | Poor / Below Quantitation Limit | Not Applicable |
Data sourced from studies in male ICR mice.[1][2]
In Vitro Metabolism
To understand the rapid in vivo clearance, metabolic stability was assessed using liver and intestine S9 fractions from both mice and humans. These subcellular fractions contain a rich complement of Phase I and Phase II metabolic enzymes. This compound was found to be metabolized with extreme rapidity in all tested systems.
The metabolic half-life in both mouse and human liver S9 fractions was less than one minute, predicting a high hepatic extraction ratio close to 1.0 in both species.[1][2] This suggests that upon entering the liver, the vast majority of the compound is immediately metabolized and cleared.
Table 2: In Vitro Metabolic Stability of this compound (1 µM)
| Species | Tissue Fraction | In Vitro Half-life (t½) (min) | Predicted Hepatic Extraction Ratio (EH) | Clearance Class |
|---|---|---|---|---|
| Mouse | Liver S9 | 0.91 | 0.99 | High |
| Intestine S9 | 0.66 | Not Applicable | High | |
| Human | Liver S9 | 0.64 | 0.99 | High |
| Intestine S9 | 0.25 | Not Applicable | High |
Data sourced from in vitro incubations with liver and intestinal S9 fractions fortified with cofactors.[2]
Metabolic Pathways
The extensive metabolism of this compound is mediated by multiple enzyme systems, primarily Phase II conjugation pathways. In vitro studies using specific cofactors for Cytochrome P450 (CYP450), UDP-glucuronosyltransferase (UGT), and sulfotransferase (ST) enzymes have identified the key contributors to its rapid breakdown.
-
Primary Metabolic Enzymes: While CYP450 enzymes play a role, UGT-mediated glucuronidation was identified as the major pathway for its rapid metabolism in the liver.[1][2] Both UGT and ST enzymes contribute significantly to its metabolism in the intestine.[1][2]
-
Identified Metabolites: Four primary metabolites were tentatively identified:
The phenolic hydroxyl groups on the this compound structure are prime targets for glucuronidation and sulfation, leading to the formation of more water-soluble metabolites that can be readily excreted.
Experimental Protocols
The following protocols are summarized from the primary literature to provide a detailed methodological context for the presented data.[2]
In Vivo Pharmacokinetic Study
This protocol describes the procedure for determining the pharmacokinetic profile of this compound in a mouse model.
-
Animal Model: Male ICR mice (8 weeks old, 30-35 g).
-
Dosing Solution: this compound was dissolved in a vehicle such as DMA/Tween 80/20% aqueous HPβCD (10/10/80 vol%).
-
Administration:
-
Intravenous (IV): 5 mg/kg administered via tail vein injection.
-
Oral (PO): 10 mg/kg administered by oral gavage.
-
-
Sample Collection: Blood samples were collected at specified time points post-administration.
-
Sample Preparation:
-
A 15 µL aliquot of plasma was mixed with 3 volumes of ice-cold acetonitrile containing glipizide (B1671590) (500 ng/mL) as an internal standard.
-
The mixture was vortexed, sonicated, and centrifuged at 3000 × g for 20 minutes.
-
The resulting supernatant was mixed with an equal volume of HPLC-grade water before analysis.
-
-
Bioanalysis: Samples were analyzed using a validated LC-MS/MS method (details in section 4.3).
In Vitro Metabolic Stability Assay
This protocol outlines the procedure for assessing the metabolic rate of this compound in liver and intestinal S9 fractions.
-
System Components:
-
Substrate: 1 µM this compound.
-
Enzyme Source: Mouse or Human Liver/Intestine S9 fraction (1 mg protein/mL).
-
Buffer: 50 mM Tris-HCl (pH 7.5).
-
Cofactors (1 mM final concentration): A mixture of NADPH, UDPGA, and PAPS to support Phase I and Phase II enzymes.
-
Permeabilizing Agent: 25 µg/mL alamethicin (B1591596) (used with UGT cofactors).
-
Cofactor: 8 mM MgCl₂.
-
-
Incubation Procedure:
-
The reaction mixture (final volume 160 µL) containing S9 fraction, buffer, and this compound was pre-warmed at 37°C.
-
The reaction was initiated by adding the cofactor mixture.
-
Incubations were conducted at 37°C for a specified time course (e.g., up to 30 minutes).
-
To identify specific enzyme contributions, incubations were also run with individual cofactors (NADPH, UDPGA, or PAPS).
-
-
Reaction Termination: The reaction was stopped by adding 160 µL of ice-cold acetonitrile containing an internal standard (glipizide, 500 ng/mL).
-
Sample Processing: The mixture was centrifuged at 3000 × g for 20 minutes, and the supernatant was collected for LC-MS/MS analysis.
Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma and in vitro samples was performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
LC System: Agilent 1290 Infinity HPLC.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC-MS/MS with a dual AJS ESI source.
-
Column: Phenomenex Kinetex XDB-C18 (2.1 × 50 mm, 2.6 µm) maintained at 40°C.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0–2 min: 5% B
-
2–3 min: Ramp to 95% B
-
3–5 min: Hold at 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Metabolite Identification: Performed on an Agilent 6530 Q-TOF LC-MS/MS system to obtain accurate mass data for structural elucidation.[2]
Conclusion and Future Directions
The pharmacokinetic profile of (±)-Cremastranone is defined by extensive and rapid metabolism, primarily through glucuronidation and sulfation, leading to high systemic clearance and negligible oral bioavailability.[1][2] These characteristics make the parent compound unsuitable for systemic drug delivery.
The data presented in this guide strongly suggest that future research should focus on developing synthetic derivatives of this compound. Structural modifications aimed at blocking the primary sites of metabolism—the phenolic hydroxyl groups—could dramatically improve pharmacokinetic properties. Strategies such as alkylation of these groups may prevent conjugation and reduce first-pass metabolism, potentially leading to a systemically viable anti-angiogenic agent derived from the potent this compound scaffold.[2]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Effects of Cremastranone on Vascular Tube Formation
Introduction
This compound, a homoisoflavanone first isolated from the orchid Cremastra appendiculata, has emerged as a molecule of significant interest in pharmacological research due to its potent anti-angiogenic and anti-cancer properties.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiology and in pathological conditions such as tumor growth, metastasis, and certain eye diseases.[3][4] this compound and its synthetic derivatives have demonstrated a notable ability to inhibit key steps in the angiogenic cascade, including the proliferation, migration, and differentiation of endothelial cells into capillary-like structures (tube formation).[4][5]
This technical guide provides a comprehensive overview of the current understanding of this compound's effects on vascular tube formation. It consolidates quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways to support further research and drug development efforts.
Data Presentation: Quantitative Effects of this compound
The anti-angiogenic activity of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory effects on endothelial cells. The data consistently demonstrates a dose-dependent inhibition of key angiogenic processes.[3]
Table 1: Anti-proliferative Activity of Synthetic this compound on Various Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | alamarBlue® Assay | GI₅₀ | 377 nM | [6][7] |
| Human Retinal Microvascular Endothelial Cells (HRECs) | alamarBlue® Assay | GI₅₀ (complete medium) | 217 nM | [6][7] |
| Human Retinal Microvascular Endothelial Cells (HRECs) | alamarBlue® Assay | GI₅₀ (VEGF-stimulated) | 276 nM | [6] |
| Y79 (retinoblastoma) | Not specified | GI₅₀ | 9.8 µM | [6] |
| 92-1 (uveal melanoma) | Not specified | GI₅₀ | 47 µM | [6] |
| ARPE-19 (retinal pigment epithelium) | Not specified | GI₅₀ | >250 µM | [6] |
Table 2: Efficacy of Synthetic this compound in HREC Angiogenesis Assays
| Assay Type | This compound Concentration | Observed Effect | Reference |
| Tube Formation | 0.1 µM | ~25% inhibition of tubule length | [3] |
| 1 µM | ~50% inhibition of tubule length | [3] | |
| 10 µM | ~90% inhibition of tubule length | [3] | |
| Proliferation | 0.1 µM | ~20% inhibition of proliferation | [3] |
| 1 µM | ~40% inhibition of proliferation | [3] | |
| 10 µM | ~75% inhibition of proliferation | [3] | |
| Note: The percentage of inhibition is estimated from graphical data presented in the referenced literature.[3] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to assess the anti-angiogenic activity of this compound are provided below.
Endothelial Cell Tube Formation Assay
This assay is critical for assessing the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.[1] Synthetic this compound has been shown to prevent the formation of these closed tube structures in a dose-dependent manner.[4]
Methodology
-
Plate Coating: A 96-well plate is coated with a Basement Membrane Extract (BME), such as Matrigel®, and allowed to solidify at 37°C for 30-60 minutes.[3][6]
-
Cell Preparation and Seeding: Human endothelial cells (e.g., HUVECs or HRECs) are cultured to 80-90% confluency, harvested, and resuspended in a low-serum medium to a concentration of 1 x 10^5 cells/mL.[3]
-
Compound Treatment: The cell suspension is mixed with various concentrations of this compound or a vehicle control (e.g., DMSO).[3]
-
Incubation: 100 µL of the cell/treatment suspension is added to each BME-coated well and incubated at 37°C in a 5% CO2 incubator for 4-18 hours.[1][3]
-
Visualization and Quantification: Following incubation, the tube-like structures are visualized using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points, often using software like ImageJ with an Angiogenesis Analyzer plugin.[1][3]
Endothelial Cell Proliferation Assay (alamarBlue® or MTS/WST-1)
This assay quantitatively measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation in the presence of this compound.[1][6]
Methodology
-
Cell Seeding: HUVECs or HRECs are seeded in 96-well plates (e.g., 2,500 cells/well) and allowed to adhere overnight.[1][6]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.[6]
-
Incubation: Cells are incubated for a desired period (e.g., 72 hours) at 37°C.[1][6]
-
Reagent Addition: A viability reagent such as alamarBlue®, MTS, or WST-1 is added to each well.[1]
-
Measurement: After a further incubation of 1-4 hours, the absorbance or fluorescence is measured using a microplate reader to determine cell viability relative to the control.[1]
Endothelial Cell Migration Assay (Scratch-Wound)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells, another crucial step in angiogenesis.[4]
Methodology
-
Cell Culture: HRECs are grown to confluence in multi-well plates (e.g., 6-well plates).[6]
-
Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear "scratch" in the cell monolayer.[6]
-
Washing and Treatment: Wells are washed to remove detached cells, and fresh medium containing different concentrations of this compound or a vehicle control is added.[6]
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12 or 24 hours).[6]
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time.[6]
Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound are still under investigation, its anti-angiogenic effects are thought to be mediated through the inhibition of key signaling pathways.[7][8] Studies on synthetic derivatives suggest that this compound may exert its effects by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3] The VEGF/VEGFR-2 pathway is crucial for endothelial cell proliferation, migration, and survival.[7] By attenuating this pathway, this compound can effectively block the downstream processes required for new blood vessel formation.
Downstream effects observed following treatment with this compound derivatives include the modulation of cell cycle proteins like p21 and CDK1 and the induction of reactive oxygen species (ROS).[8]
Synthesis and Evaluation of Derivatives
The promising anti-angiogenic profile of this compound has prompted the synthesis of numerous derivatives to explore structure-activity relationships (SAR) and improve therapeutic potential.[9] The general workflow involves chemical synthesis followed by comprehensive biological evaluation.
Conclusion
This compound and its synthetic derivatives exhibit significant anti-angiogenic activities, potently inhibiting endothelial cell proliferation, migration, and vascular tube formation in a dose-dependent manner.[1][4] While the precise molecular targets are still being fully elucidated, evidence points towards the attenuation of the VEGF/VEGFR-2 signaling pathway as a key mechanism of action.[3][7] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of compounds in treating angiogenesis-dependent diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first synthesis of the antiangiogenic homoisoflavanone, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Cremastranone and its Derivatives in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cremastranone and its synthetic derivatives in cell culture-based assays. This compound, a homoisoflavanone, and its analogs have demonstrated significant anti-cancer properties, primarily through the induction of cell cycle arrest and programmed cell death. This document outlines the core mechanisms of action, protocols for key experiments, and quantitative data to facilitate further research and drug development.
Core Mechanisms of Action
This compound and its derivatives exert their anti-neoplastic effects through multifaceted mechanisms that are often cell-type specific. The primary modes of action include:
-
Induction of G2/M Cell Cycle Arrest: In both colorectal and breast cancer cells, this compound derivatives have been shown to halt cell cycle progression at the G2/M transition phase.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins, including the downregulation of Cyclin-Dependent Kinase 1 (CDK1) and the upregulation of the cyclin-dependent kinase inhibitor p21.[2][3]
-
Induction of Programmed Cell Death: The mechanism of induced cell death varies between cancer types.
-
In colorectal cancer cells, derivatives such as SH-19027 and SHA-035 trigger apoptosis through a caspase-dependent pathway.[2][3]
-
In breast cancer cells, derivatives like SH-17059 and SH-19021 induce a caspase-independent form of cell death with characteristics of ferroptosis.[2][3] This process is marked by an increase in heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1) expression, coupled with a decrease in glutathione (B108866) peroxidase 4 (GPX4).[3]
-
Quantitative Data Summary
The cytotoxic effects of this compound derivatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Derivative | Cancer Type | Cell Line | IC50 (µM) |
| SH-19027 | Colorectal | HCT116 | 0.05 ± 0.01 |
| Colorectal | LoVo | 0.07 ± 0.01 | |
| SHA-035 | Colorectal | HCT116 | 0.04 ± 0.01 |
| Colorectal | LoVo | 0.06 ± 0.01 | |
| SH-17059 | Breast | T47D | Higher Efficacy Observed |
| Breast | ZR-75-1 | Effective | |
| SH-19021 | Breast | T47D | Higher Efficacy Observed |
| Breast | ZR-75-1 | Effective |
*Specific IC50 values for breast cancer cell lines are not explicitly stated in the reviewed literature; however, studies consistently report potent cytotoxic effects at nanomolar concentrations.[3][4]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives.
Caption: G2/M Cell Cycle Arrest Pathway induced by this compound derivatives.
Caption: Ferroptosis Induction Pathway in breast cancer cells.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound are provided below.
Cell Viability Assay (WST-1)
This protocol is used to determine the cytotoxic effects of this compound derivatives.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT116, LoVo, T47D, ZR-75-1)
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative for 48 or 72 hours.[4]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]
-
Data Analysis: Calculate IC50 values using non-linear regression analysis of the dose-response curves.[4]
Caption: Experimental workflow for the Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
Propidium Iodide (PI) staining solution with RNase
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of the this compound derivative for 24-72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution containing RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[3]
Caption: Experimental workflow for Cell Cycle Analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative.
-
Cell Harvesting: Harvest the cells, including the supernatant containing detached cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]
References
Application of Cremastranone in Colorectal Cancer Cell Lines: A Detailed Overview for Researchers
For Immediate Release
Recent studies have highlighted the potential of Cremastranone and its synthetic derivatives as potent anti-cancer agents against colorectal cancer (CRC). These compounds have been shown to effectively inhibit the growth of human colorectal cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for researchers, scientists, and drug development professionals working on novel CRC therapeutics.
Core Mechanism of Action
Synthetic derivatives of this compound, particularly SH-19027 and SHA-035, exert their anti-neoplastic effects on colorectal cancer cells via a dual mechanism:
-
Induction of Apoptosis: Treatment with these compounds leads to a significant increase in the apoptotic cell population in a dose-dependent manner. This is mediated through a caspase-dependent pathway, a key mechanism for programmed cell death.[1][2]
-
Cell Cycle Arrest at G2/M Phase: The derivatives cause an accumulation of cells in the G2/M phase of the cell cycle, thereby preventing cell division and proliferation.[3][4]
These actions are associated with the modulation of key regulatory proteins involved in cell proliferation and apoptosis.
Quantitative Data Summary
The cytotoxic effects of this compound derivatives have been quantified in various colorectal cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution and apoptosis.
Table 1: IC50 Values of this compound Derivatives in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| SH-19027 | HCT116 | ~0.05[5] |
| LoVo | ~0.05[5] | |
| SHA-035 | HCT116 | ~0.05[5] |
| LoVo | ~0.05[5] |
Table 2: Effect of this compound Derivatives on Cell Cycle Distribution and Apoptosis in HCT116 and LoVo Cells
| Treatment | Cell Line | % of Cells in G2/M Phase | % of Apoptotic Cells |
| SH-19027 | HCT116 | Increased (Dose-dependent)[6] | Increased (Dose-dependent)[6] |
| LoVo | Increased (Dose-dependent)[6] | Increased (Dose-dependent)[6] | |
| SHA-035 | HCT116 | Increased (Dose-dependent)[6] | Increased (Dose-dependent)[6] |
| LoVo | Increased (Dose-dependent)[6] | Increased (Dose-dependent)[6] |
Signaling Pathways and Experimental Workflow
The anti-cancer activity of this compound derivatives in colorectal cancer cells is orchestrated through specific signaling pathways that lead to cell cycle arrest and apoptosis. The general experimental workflow to elucidate these mechanisms is also outlined.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Cremastranone Derivatives with Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cremastranone, a naturally occurring homoisoflavanone, has demonstrated significant potential as an anti-cancer and anti-angiogenic agent.[1] However, its therapeutic development has been hampered by poor oral bioavailability, primarily due to extensive first-pass metabolism.[2][3] This has led to the exploration of synthetic derivatives designed to overcome these pharmacokinetic limitations while retaining or enhancing the desired biological activity.
These application notes provide a comprehensive overview of the strategies for developing this compound derivatives with improved bioavailability. This document includes a summary of available pharmacokinetic and cytotoxic data, detailed experimental protocols for the synthesis and evaluation of these compounds, and visualizations of key experimental workflows and biological pathways.
Data Presentation
Pharmacokinetic Parameters of this compound and its Derivatives
The development of this compound derivatives with enhanced oral bioavailability is a key objective for its clinical translation. However, comprehensive comparative pharmacokinetic data for a wide range of derivatives is not extensively available in the public domain. The following table summarizes the known pharmacokinetic parameters for this compound and two of its derivatives, SH-11037 and its metabolite SH-11008, in mice. The data highlights the challenges of low oral availability.
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t½ (min) | AUC (ng·min/mL) | Oral Bioavailability (%) | Reference |
| (±)-Cremastranone | IV | 5 | - | - | 1.5 ± 0.3 | - | - | [3] |
| PO | 10 | BQL | - | - | - | Poor | [3] | |
| SH-11037 | IV | 5 | BQL | - | - | - | - | [4] |
| PO | 10 | BQL | - | - | - | Not Detected | [4] | |
| SH-11008 (from SH-11037) | IV | 5 | ~150 | 5 | - | - | - | [4] |
| PO | 10 | BQL | - | - | - | Not Detected | [4] | |
| SH-11008 | IV | 3 | ~150 | 5 | - | - | - | [4] |
| PO | 6 | BQL | - | - | - | Not Detected | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Half-life; AUC: Area under the curve; BQL: Below Quantitation Limit; IV: Intravenous; PO: Oral.
Cytotoxic Activity of this compound Derivatives
While bioavailability data is limited, numerous derivatives have been synthesized and evaluated for their anti-cancer activity. The following table presents the half-maximal inhibitory concentration (IC50) values for several derivatives against various cancer cell lines, demonstrating the potent biological effects of these compounds.
| Compound | Cell Line | IC50 (nM) | Reference |
| SH-17059 | HCT116 | ~200-400 | [5] |
| LoVo | ~200-400 | [5] | |
| SH-19021 | HCT116 | ~200-400 | [5] |
| LoVo | ~200-400 | [5] | |
| SH-19027 | HCT116 | ~100-200 | [5] |
| LoVo | ~100-200 | [5] | |
| SHA-035 | HCT116 | ~50-100 | [5] |
| LoVo | ~50-100 | [5] | |
| SH-19017 | HCT116 | No effect | [5] |
| LoVo | No effect | [5] | |
| SH-19026 | HCT116 | No effect | [5] |
| LoVo | No effect | [5] |
IC50 values are approximated from graphical data presented in the cited literature.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step organic reactions to construct the homoisoflavanone core followed by modifications to the A and B rings.[6] The following is a generalized protocol.
Protocol 1: Synthesis of a Homoisoflavanone Derivative
-
Aldol Condensation: React an appropriately substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) in the presence of a base (e.g., potassium hydroxide) in ethanol (B145695) to form the corresponding chalcone (B49325).
-
Michael Addition and Cyclization: Treat the chalcone with a suitable C1 synthon, such as paraformaldehyde, in the presence of a base to induce cyclization and formation of the chromanone ring.
-
Ring Modifications: Perform subsequent chemical modifications on the A- and B-rings to introduce desired functional groups. This may involve reactions such as etherification, esterification, or nucleophilic substitution to block metabolic sites (phenolic hydroxyl groups) or improve physicochemical properties.
-
Purification: Purify the final product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical single-dose pharmacokinetic study in mice or rats to determine the oral bioavailability of a this compound derivative.[7][8][9]
Protocol 2: Oral Bioavailability Study in Mice
-
Animal Models: Use male CD-1 mice (8-10 weeks old) housed in environmentally controlled conditions with ad libitum access to food and water. Acclimate the animals for at least one week before the experiment.
-
Dosing and Administration:
-
Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, and 55% saline) for IV administration.
-
Oral (PO) Formulation: Suspend the test compound in a vehicle such as 0.5% methylcellulose (B11928114) in water for oral gavage.
-
Administration: Administer the compound as a single bolus dose via the tail vein (IV group) or by oral gavage (PO group).
-
-
Sample Collection: Collect serial blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[6]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Sample Preparation: Perform protein precipitation by adding a threefold volume of acetonitrile (B52724) (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the test compound.[10]
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using non-compartmental analysis software. Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.
In Vitro Permeability Assessment (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[11][12]
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Compound Administration:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of efflux transporters.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its metabolic clearance.[2][13]
Protocol 4: Metabolic Stability in Liver Microsomes
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or rodent), a phosphate (B84403) buffer (pH 7.4), and the test compound.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubation and Sampling: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction in the collected aliquots by adding a cold organic solvent like acetonitrile.
-
Sample Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualization
Caption: Workflow for the synthesis of this compound derivatives.
Caption: Workflow for in vivo pharmacokinetic studies.
Caption: Workflow for the Caco-2 permeability assay.
Caption: Generalized signaling effects of this compound derivatives.
Conclusion
The development of this compound derivatives with improved bioavailability remains a critical challenge. The available data strongly suggest that extensive metabolism is the primary obstacle to achieving therapeutic oral drug levels. Future efforts should focus on synthetic modifications that block the sites of glucuronidation and sulfation, such as the phenolic hydroxyl groups, without compromising the compound's anti-cancer efficacy. The protocols outlined in this document provide a framework for the systematic evaluation of novel this compound derivatives, from synthesis and in vitro screening to in vivo pharmacokinetic assessment. A more thorough understanding of the structure-bioavailability relationship will be essential for the successful clinical translation of this promising class of compounds.
References
- 1. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Notes and Protocols: Investigating Cremastranone and its Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data on Cremastranone and its synthetic derivatives as potential anti-cancer agents. While clinical data and studies on combination therapies are not yet available, this document summarizes the current understanding of their mechanisms of action, cytotoxic effects, and provides detailed protocols for their investigation. Furthermore, based on the established mechanisms, we propose a rationale and a protocol for future studies investigating this compound derivatives in combination with other chemotherapeutic agents.
Introduction to this compound and its Derivatives
This compound is a naturally occurring homoisoflavanone isolated from the orchid Cremastra appendiculata.[1][2] It has demonstrated potent anti-angiogenic and anti-cancer properties.[1] However, limitations such as low bioavailability have led to the development of synthetic derivatives with potentially improved pharmacological profiles.[2] Key synthetic derivatives that have been investigated include SH-17059, SH-19021, SH-19027, and SHA-035.[3] Preclinical studies have shown that these compounds can induce cell cycle arrest, apoptosis, and ferroptosis in various cancer cell lines.[4][5]
Mechanism of Action
The anti-neoplastic activity of this compound and its derivatives is multifaceted, primarily targeting three key cellular processes:
-
Induction of G2/M Cell Cycle Arrest: A primary mechanism of action is the ability to halt cell cycle progression at the G2/M transition phase in both colorectal and breast cancer cells.[4] This is achieved by modulating key cell cycle regulatory proteins.[4]
-
Induction of Programmed Cell Death: this compound derivatives can trigger programmed cell death through different pathways. In colorectal cancer cells, synthetic derivatives induce apoptosis. In breast cancer cells, they have been shown to cause a caspase-independent form of cell death with characteristics of ferroptosis.[5][6] Ferroptosis is an iron-dependent process that results from the accumulation of lipid peroxides.[4][5]
-
Anti-Angiogenic Effects: this compound and its analogs exhibit potent anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[4] It is hypothesized that these effects are mediated by interfering with key signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) pathway.[2][4]
Quantitative Data: Cytotoxic Activity
The following tables summarize the reported cytotoxic activities of this compound and its synthetic derivatives in various cancer cell lines.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Assay | Activity (GI50) |
| This compound | HUVEC | Proliferation | 377 nM |
| This compound | HREC | Proliferation | 374 nM |
Data sourced from BenchChem technical guide.[2]
Table 2: Comparative Cytotoxicity of this compound Synthetic Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| SH-19027 | HCT116 | Colorectal Cancer | 0.04 ± 0.005 |
| SHA-035 | HCT116 | Colorectal Cancer | 0.07 ± 0.005 |
| SH-19027 | LoVo | Colorectal Cancer | 0.03 ± 0.003 |
| SHA-035 | LoVo | Colorectal Cancer | 0.04 ± 0.004 |
| SH-17059 | T47D | Breast Cancer | 0.17 ± 0.01 |
| SH-19021 | T47D | Breast Cancer | 0.16 ± 0.01 |
| SH-17059 | ZR-75-1 | Breast Cancer | 0.23 ± 0.01 |
| SH-19021 | ZR-75-1 | Breast Cancer | 0.14 ± 0.01 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from preclinical studies.[5][7]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the anti-cancer effects of this compound and its derivatives.
Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.
Caption: Proposed signaling pathway for this compound-induced ferroptosis.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the biological activity of this compound and its derivatives.
Cell Viability Assay (MTT or WST Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, LoVo, T47D, ZR-75-1)
-
96-well plates
-
Complete growth medium (specific to cell line)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (Water Soluble Tetrazolium salt) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.
-
MTT/WST Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) or WST reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. If using WST, this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound derivatives on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the this compound derivative for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 1500 rpm for 5 minutes), and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Proposed Future Research: this compound in Combination Therapy
While no studies have been published on the combination of this compound with other chemotherapeutic agents, its mechanism of action suggests potential for synergistic effects.
Rationale for Combination Therapy
This compound's ability to induce G2/M cell cycle arrest makes it a prime candidate for combination with drugs that target other phases of the cell cycle or are more effective against cells in the G2/M phase. For example:
-
With DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): By arresting cells in the G2/M phase, this compound may enhance the efficacy of DNA damaging agents, as the G2 checkpoint is crucial for repairing DNA damage before mitosis.
-
With Mitotic Inhibitors (e.g., Paclitaxel, Vinca Alkaloids): Combining a G2/M arresting agent with a mitotic inhibitor could create a more robust blockade of cell division, potentially leading to increased apoptosis.
Hypothetical Experimental Workflow for Combination Studies
Caption: Experimental workflow for assessing synergy in combination therapy.
Protocol for Assessing Synergy (Chou-Talalay Method)
This protocol outlines how to assess the synergistic, additive, or antagonistic effects of a this compound derivative in combination with another chemotherapeutic agent.
Protocol:
-
Determine IC50 for Single Agents: First, determine the IC50 values for the this compound derivative and the chosen chemotherapeutic agent individually in the target cancer cell line using the cell viability protocol described above.
-
Combination Treatment:
-
Prepare stock solutions of both drugs.
-
Treat cells with a range of concentrations of both drugs, both alone and in combination. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., ratios of 1:1, 1:2, 2:1 of their respective IC50s).
-
For example, if IC50 of Drug A is 10 nM and Drug B is 20 nM, a 1:1 ratio combination series could be (1 nM A + 2 nM B), (2.5 nM A + 5 nM B), (5 nM A + 10 nM B), etc.
-
Incubate for the predetermined time (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement: Perform a cell viability assay (MTT or WST) on all treatment groups.
-
Data Analysis (Combination Index):
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
The CI value quantitatively describes the interaction between the two drugs:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
A dose-reduction index (DRI) can also be calculated to quantify how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone.
-
By following these proposed protocols, researchers can systematically investigate the potential of this compound and its derivatives as part of a combination chemotherapy regimen, a critical step in the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Cremastranone and its Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the anti-cancer efficacy of Cremastranone and its synthetic derivatives. Given the compound's promising in vitro anti-proliferative, pro-apoptotic, and anti-angiogenic activities, translating these findings into robust preclinical animal models is a critical step in the drug development process. This document outlines key considerations for experimental design, detailed protocols for xenograft models, and methods for endpoint analysis.
Pre-formulation and Pharmacokinetic Considerations
A significant challenge in the in vivo application of this compound is its poor aqueous solubility and rapid metabolism, leading to low oral bioavailability.[1][2][3][4][5] Pharmacokinetic studies in mice have shown that plasma concentrations of this compound are below the limit of quantitation after oral administration and it has a very short half-life of approximately 1.5 minutes following intravenous injection.[5][6] Therefore, careful consideration of the formulation and route of administration is paramount for achieving therapeutic concentrations in vivo.
Formulation Strategies for In Vivo Delivery:
Due to its hydrophobic nature, this compound requires a suitable vehicle for parenteral administration.[7][8][9][10] Common approaches include:
-
Co-solvent systems: A mixture of solvents can be used to dissolve this compound for injection. A common starting point is a mixture of Dimethyl Sulfoxide (DMSO) or ethanol, followed by dilution in an aqueous vehicle such as saline or a solution containing solubilizing agents like PEG 400 or propylene (B89431) glycol.[3] It is crucial to perform pilot studies to ensure the final concentration of the organic solvent is well-tolerated by the animals.
-
Nanoparticle encapsulation: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its solubility, stability, and pharmacokinetic profile.[6]
-
Liposomal formulations: Liposomes can encapsulate hydrophobic drugs within their lipid bilayer, providing a means for intravenous delivery.
Recommended Route of Administration:
Given the high first-pass metabolism, intravenous (IV) or intraperitoneal (IP) injections are the recommended routes of administration to bypass the gastrointestinal tract and achieve systemic exposure.[6] Due to the rapid clearance, frequent administration or a continuous infusion might be necessary to maintain therapeutic drug levels.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Species | Reference(s) |
| Half-life (t½) | 1.5 ± 0.3 min | Intravenous (5 mg/kg) | Mouse | [5][6] |
| Plasma Clearance (CLp) | 7.73 ± 3.09 L/h/kg | Intravenous (5 mg/kg) | Mouse | [5][6] |
| Volume of Distribution (Vd) | 0.30 ± 0.17 L/kg | Intravenous (5 mg/kg) | Mouse | [6] |
| Oral Bioavailability | Undetectable | Oral (10 mg/kg) | Mouse | [5][6] |
| In vitro metabolic half-life (t½) | < 1 min | Liver or intestine S9 fractions | Mouse, Human | [5][6] |
Proposed In Vivo Efficacy Studies in Xenograft Models
Based on the in vitro activity of this compound derivatives against colorectal and breast cancer cell lines, subcutaneous xenograft models using these cell lines are a logical starting point for in vivo efficacy evaluation.
Table 2: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HUVEC | Endothelial | 0.377 | |
| SH-17059 | HCT116 | Colorectal | ~0.1 | |
| LoVo | Colorectal | ~0.1 | ||
| T47D | Breast | <0.1 | ||
| ZR-75-1 | Breast | ~0.1 | ||
| SH-19021 | HCT116 | Colorectal | ~0.1 | |
| LoVo | Colorectal | ~0.1 | ||
| T47D | Breast | <0.1 | ||
| ZR-75-1 | Breast | ~0.1 |
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Detailed Protocol: Colorectal Cancer Xenograft Model
This protocol is a proposed approach for evaluating a this compound derivative (e.g., SH-17059 or SH-19027) in a colorectal cancer xenograft model.
Materials:
-
HCT116 or LoVo colorectal cancer cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound derivative (e.g., SH-17059)
-
Vehicle for formulation (e.g., DMSO, PEG 400, saline)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Cell Preparation: Culture HCT116 cells in appropriate media. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer the this compound derivative (e.g., 10-50 mg/kg, dose to be optimized in a pilot study) via IV or IP injection daily or every other day.
-
Control Group: Administer the vehicle solution following the same schedule.
-
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight every 2-3 days. Monitor the animals for any signs of toxicity.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or after a set duration of treatment (e.g., 21-28 days).
-
Tumor Excision and Analysis: At the end of the study, excise the tumors. A portion of the tumor should be fixed in formalin for immunohistochemistry, and the remainder snap-frozen in liquid nitrogen for western blot analysis.
Endpoint Analysis Protocols
Tumor Growth Inhibition
The primary endpoint for efficacy is the inhibition of tumor growth.[11][12][13][14]
Data Presentation:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Assessment of Angiogenesis by CD31 Immunohistochemistry
This compound has known anti-angiogenic properties.[15][16][17][18][19] Microvessel density (MVD) within the tumor can be assessed by staining for the endothelial cell marker CD31.[19][20][21][22][23]
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against CD31.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Quantification: Capture images of stained sections and quantify MVD by counting the number of CD31-positive vessels in several high-power fields.
Analysis of Cell Cycle Arrest and Apoptosis by Western Blot
In vitro studies have shown that this compound derivatives induce G2/M cell cycle arrest and apoptosis. These mechanisms can be investigated in the tumor tissue.
Protocol:
-
Protein Extraction: Homogenize frozen tumor tissue in lysis buffer to extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against:
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and its derivatives based on in vitro findings.
Disclaimer: The in vivo protocols described herein are proposed experimental designs based on the known properties of this compound and standard practices in preclinical oncology research. Researchers should conduct pilot studies to optimize dosing, formulation, and treatment schedules for their specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Intravenous hydrophobic drug delivery: a porous particle formulation of paclitaxel (AI-850) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 11. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Angiogenesis Assays | MDPI [mdpi.com]
- 18. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. urmc.rochester.edu [urmc.rochester.edu]
- 21. genomeme.ca [genomeme.ca]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. jcp.bmj.com [jcp.bmj.com]
- 24. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 25. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 26. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. researchgate.net [researchgate.net]
Measuring the Cytotoxic Effects of Cremastranone on HUVECs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cremastranone, a homoisoflavanone originally isolated from the orchid Cremastra appendiculata, has demonstrated significant anti-angiogenic and cytotoxic properties, making it a compound of interest for cancer and other angiogenesis-dependent disease research.[1][2] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a key in vitro model for studying angiogenesis. The protocols outlined below cover the evaluation of cell viability, apoptosis, and key angiogenic processes such as cell migration and tube formation.
Data Presentation: Quantitative Effects of this compound
The cytotoxic and anti-proliferative activities of this compound have been quantified against various cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) and 50% growth inhibition (GI₅₀) values for both natural and synthetic this compound in HUVECs.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound (natural) | HUVECs | Proliferation Assay | IC₅₀ | 1.5 µM | [1] |
| This compound (synthetic) | HUVECs | alamarBlue® Assay | GI₅₀ | 377 nM | [1][2] |
Experimental Protocols
Cell Culture
Protocol: HUVEC Culture
-
Culture Vessels: Seed HUVECs on T-75 tissue culture flasks coated with 0.2% gelatin.[3][4]
-
Culture Medium: Use Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, 10% fetal bovine serum (FBS), and antibiotics.[3][4]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Passaging: Passage the cells every 2-3 days using a suitable dissociation reagent like TrypLE™ Express. Experiments should be performed with cells between passages 1 and 5.[4]
Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,500 cells/well and allow them to adhere overnight.[2]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[2] It is recommended to use a final DMSO concentration of 0.5% or less to avoid solvent-induced cytotoxicity.[5]
-
Incubation: Incubate the plate for 72 hours at 37°C.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Protocol:
-
Cell Treatment: Treat HUVECs with the desired concentrations of this compound for 48 hours.[6]
-
Cell Harvesting: Harvest the cells, wash them with cold PBS, and resuspend them in binding buffer.[7][8]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[9]
Endothelial Cell Migration Assay (Scratch-Wound Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.[2]
Protocol:
-
Create Monolayer: Grow HUVECs to confluence in 6-well plates.[2]
-
Create Wound: Use a sterile 200 µL pipette tip to create a linear "scratch" in the cell monolayer.[2]
-
Wash: Gently wash the wells with PBS to remove detached cells.[2]
-
Treatment: Incubate the cells with fresh medium containing different concentrations of this compound or a vehicle control.[2]
-
Image Acquisition: Capture images of the scratch at 0 hours and after a defined period (e.g., 12-24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.
Endothelial Cell Tube Formation Assay (Matrigel Assay)
This assay assesses the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures.[1][2]
Protocol:
-
Matrigel Coating: Coat a 96-well plate with Matrigel® Basement Membrane Matrix and allow it to solidify at 37°C for 30 minutes.[2]
-
Cell Seeding and Treatment: Harvest HUVECs, resuspend them in medium containing various concentrations of this compound or a vehicle control, and seed them onto the Matrigel-coated wells.[1][2]
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for the formation of tube-like structures.[1][2]
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as total tube length or the number of branch points.[1]
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Assessing this compound's Cytotoxicity
Caption: Workflow for evaluating this compound's effects.
Proposed Mechanism: Inhibition of VEGF Signaling Pathway by this compound
This compound's anti-angiogenic effects are believed to be mediated, in part, by the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] This pathway is crucial for endothelial cell proliferation, migration, and survival.[10]
Caption: this compound's proposed inhibition of VEGF signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]
- 4. High-Content Assay Multiplexing for Vascular Toxicity Screening in Induced Pluripotent Stem Cell-Derived Endothelial Cells and Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic Extracellular Vesicles Derived from Human Umbilical Vein Endothelial Cells Promote Skin Repair by Enhancing Angiogenesis: From Death to Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Identification of Cremastranone Binding Proteins
For: Researchers, Scientists, and Drug Development Professionals
Subject: Advanced Techniques for the Deconvolution of Cremastranone's Molecular Targets
Introduction
This compound, a naturally occurring homoisoflavanone isolated from Cremastra appendiculata, has demonstrated significant anti-cancer and anti-angiogenic properties, making it a compound of high interest for therapeutic development.[1][2] Its reported biological activities include the induction of cell cycle arrest at the G2/M phase, apoptosis, and inhibition of endothelial cell proliferation, migration, and tube formation.[2][3] Furthermore, some derivatives of this compound have been shown to induce caspase-independent cell death with characteristics of ferroptosis.[4][5] Despite the understanding of these downstream cellular effects, the direct molecular binding partners of this compound remain largely unelucidated.[6]
The identification of direct protein targets is a critical step in understanding the comprehensive mechanism of action of this compound, validating its therapeutic potential, and identifying potential off-target effects. This document provides detailed application notes and protocols for state-of-the-art techniques to identify and characterize the protein binding partners of this compound. The methodologies are divided into two main categories: probe-based approaches and label-free approaches.
Probe-Based Target Identification Strategies
Probe-based methods involve the chemical modification of this compound to incorporate a reactive or affinity handle, enabling the capture and subsequent identification of interacting proteins.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
Principle: Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand.[7][8][9][10] In this approach, a derivative of this compound is synthesized and immobilized on a solid support (e.g., agarose (B213101) beads). This "bait" is then used to "fish out" its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are subsequently eluted and identified by mass spectrometry.[6][11]
Experimental Workflow:
Protocol: this compound Affinity Pulldown
-
Probe Synthesis and Immobilization:
-
Synthesize a this compound derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control bead set with the linker alone should also be prepared.
-
Couple the this compound derivative and the linker control to the beads according to the manufacturer's protocol.
-
-
Cell Lysate Preparation:
-
Culture cancer cells of interest (e.g., HCT116 colorectal cancer cells) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate (e.g., 1-2 mg of total protein) with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads to identify specific binders.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Separate the eluted proteins on a 4-12% SDS-PAGE gel and visualize by Coomassie blue or silver staining.
-
-
Mass Spectrometry and Data Analysis:
-
Excise protein bands that are unique to the this compound pulldown or significantly enriched compared to the control.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot or Sequest) against a relevant protein database.
-
Data Presentation: Hypothetical AC-MS Results
| Rank | Protein ID | Gene Name | Protein Name | This compound Pulldown (Spectral Counts) | Control Pulldown (Spectral Counts) | Fold Enrichment |
| 1 | P06493 | TUBB | Tubulin beta chain | 152 | 5 | 30.4 |
| 2 | P62258 | ACTG1 | Actin, cytoplasmic 2 | 120 | 10 | 12.0 |
| 3 | Q09472 | FECH | Ferrochelatase, mitochondrial | 85 | 2 | 42.5 |
| 4 | P31946 | HSP90AA1 | Heat shock protein HSP 90-alpha | 78 | 8 | 9.8 |
| 5 | P04637 | TP53 | Cellular tumor antigen p53 | 45 | 1 | 45.0 |
Photoaffinity Labeling
Principle: Photoaffinity labeling is a powerful technique to covalently capture protein targets in their native cellular environment.[12][13][14] A this compound analog is synthesized with a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). Upon UV irradiation, the photo-reactive group forms a covalent bond with nearby molecules, thus irreversibly labeling the binding proteins.
Protocol: Live-Cell Photoaffinity Labeling
-
Probe Synthesis: Synthesize a this compound photoaffinity probe containing a diazirine moiety and a terminal alkyne tag.
-
Cell Treatment and Labeling:
-
Treat live cells with the photoaffinity probe for a specified time.
-
Irradiate the cells with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.
-
Include control groups, such as cells treated with the probe but not irradiated, and cells co-incubated with an excess of free this compound to identify specific interactions.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells and perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide reporter tag to the alkyne-modified probe.
-
-
Enrichment and Identification:
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Elute the captured proteins and identify them via LC-MS/MS as described in the affinity chromatography protocol.
-
Label-Free Target Identification Strategies
Label-free methods are advantageous as they do not require chemical modification of the small molecule, thus avoiding potential alterations in its binding properties.[15]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein structure, leading to an increase in its thermal stability.[6] This change in thermal stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures and quantifying the amount of soluble protein remaining. A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. conductscience.com [conductscience.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. biosynth.com [biosynth.com]
- 12. Video: Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling [jove.com]
- 13. New Technique Reveals Where Proteins and Small Molecules Bind Together | Technology Networks [technologynetworks.com]
- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Cremastranone for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Cremastranone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a homoisoflavanone, a type of natural compound, recognized for its potent anti-angiogenic and anti-cancer properties.[1][2] Like many natural products, this compound is poorly soluble in aqueous solutions.[1][3] This low solubility can lead to significant challenges in experiments, causing issues with bioavailability, formulation, and achieving therapeutic concentrations in target tissues, which can result in inconsistent and unreliable data.[1][3]
Q2: What are the common signs of poor solubility during an experiment?
A2: Indicators of poor solubility can include:
-
Difficulty dissolving the solid this compound powder in the desired solvent.[1]
-
The formation of a precipitate when the stock solution is diluted into an aqueous medium, such as cell culture media or phosphate-buffered saline (PBS).[1][4]
-
Cloudiness or the appearance of particulates in the solution upon standing.[4]
-
In animal studies, high variability in plasma concentrations between individuals within the same study group.[1]
Q3: Which solvents are recommended for preparing a stock solution of this compound?
A3: For preparing initial concentrated stock solutions, organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[1][4] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][6][7] It is crucial to use anhydrous (water-free) DMSO to prevent degradation and maintain the stability of the stock solution.[5]
Q4: How do I prepare a 10 mM stock solution of this compound in DMSO?
A4: To prepare a 10 mM stock solution, you can follow the detailed steps in Protocol 1 . This involves accurately weighing 3.46 mg of this compound and dissolving it in 1 mL of anhydrous DMSO.[5] Achieving complete dissolution may require physical methods such as vortexing, sonication, or gentle warming.[5]
Q5: My this compound solution has become cloudy or formed a precipitate. What should I do?
A5: The formation of a precipitate can be due to several factors:
-
Poor Aqueous Solubility : This is the most common reason, especially when diluting a DMSO stock solution into an aqueous buffer.[4] The final concentration of DMSO in your assay should be kept as low as possible while maintaining solubility, typically below 1-2%.[8]
-
Temperature Effects : If the solution was stored at a low temperature, the compound might have precipitated. Try gently warming the solution.[4]
-
Degradation : The precipitate could be a less soluble degradation product.[4] Ensure proper storage conditions (see Q6) to minimize this.
To resolve this, you may need to optimize your solvent system or consider a solubility enhancement technique.
Q6: My stock solution has changed color. What does this mean and how can I prevent it?
A6: A color change, often to yellow or brown, strongly indicates that the this compound may be oxidizing.[4] This can be triggered by exposure to air, light, elevated temperatures, or non-optimal pH.[4] To prevent oxidation, prepare solutions with high-purity, deoxygenated solvents, protect them from light using amber vials or aluminum foil, and store them at low temperatures (-20°C or -80°C) in tightly sealed containers.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous media (e.g., PBS, cell culture media). | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Decrease the final concentration of this compound in the assay. 2. Test the solubility in the final medium before the experiment. 3. Consider using a solubility enhancement technique such as creating a solid dispersion or a nanoemulsion.[1] 4. For in vitro assays, adding detergents like Tween-20 or Triton X-100 to the buffer (for non-cell-based assays) might help.[8] |
| Low or inconsistent results in cell-based assays. | The compound has precipitated out of the cell culture medium, leading to a lower effective concentration. The precipitate may also be cytotoxic. | 1. Visually inspect the wells for any precipitation after adding the compound. 2. Increase the final DMSO concentration slightly, ensuring it remains non-toxic to the cells (typically ≤ 0.5%). 3. Employ a formulation strategy like complexation with cyclodextrins or creating a lipid-based formulation to improve aqueous solubility.[1][9] |
| High variability in plasma concentrations in in vivo studies. | Poor and erratic absorption from the gastrointestinal tract due to low aqueous solubility.[1] | 1. Switch to a parenteral route of administration (e.g., intravenous, intraperitoneal) to bypass gastrointestinal absorption.[1] 2. Optimize the oral formulation using a nanoemulsion or solid dispersion to improve dissolution and achieve more consistent absorption.[1] |
| Observed in vivo efficacy is lower than expected based on in vitro data. | The concentration of this compound reaching the target tissue is insufficient due to its poor solubility and potential for rapid metabolism.[1] | 1. Increase the dose of this compound, if animal tolerance permits.[1] 2. Utilize a formulation strategy that enhances bioavailability, such as a lipid-based delivery system which can also protect the drug from degradation.[1] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound | [2] |
| Chemical Name | 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one | [2] |
| Molecular Formula | C₁₈H₁₈O₇ | [5] |
| Molecular Weight | 346.34 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Storage (Solid) | Dry, dark, and at 0-4°C (short term) or -20°C (long term) | [5] |
Table 2: General Solubility of this compound in Common Solvents
Note: The actual solubility should be experimentally determined for your specific batch and conditions.
| Solvent | General Solubility | Notes | Reference |
| Water | Very Low / Insoluble | The primary challenge for aqueous-based experiments. | [1] |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Similar to water; precipitation is highly likely. | [3] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL (~28.8 mM) | A common solvent for preparing concentrated stock solutions. May require sonication or warming. | [5] |
| Ethanol | Soluble | Another option for stock solutions, but may have higher toxicity in cell-based assays. | [1] |
| Propylene Glycol | Soluble to Moderately Soluble | A pharmaceutically acceptable co-solvent. | [1] |
| PEG 400 | Soluble to Moderately Soluble | A non-ionic surfactant and solubilizing agent. | [1] |
Table 3: Comparison of Key Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Reference |
| Co-solvency | A water-miscible organic solvent is used to increase the drug's solubility in an aqueous solution. | - Simple to prepare. - Suitable for early-stage studies. | - Potential for drug precipitation upon dilution. - High concentrations of co-solvents can be toxic. | [1][10] |
| Solid Dispersion | The drug is dispersed in an amorphous state within a solid hydrophilic carrier (e.g., PVP). | - Enhances the dissolution rate. - Can be formulated into solid dosage forms. | - The drug may recrystallize over time, reducing solubility. - Manufacturing can be complex. | [1][9] |
| Nanoemulsion | The drug is dissolved in a lipid phase, which is then emulsified into nano-sized droplets in an aqueous phase. | - High drug loading capacity. - Protects the drug from degradation. - Can improve bioavailability by bypassing first-pass metabolism. | - Requires specialized equipment (e.g., homogenizer). - Long-term stability can be a concern. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is based on information for structurally similar flavonoids and common lab practices.[5]
Materials:
-
This compound powder (MW: 346.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge or cryovials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath (optional)
Procedure:
-
Preparation : Bring the this compound powder and anhydrous DMSO to room temperature to prevent moisture condensation.
-
Weighing : Accurately weigh 3.46 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Solvent Addition : Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution :
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
If dissolution is still incomplete, warm the solution in a 60°C water bath for 5-10 minutes with intermittent vortexing.
-
-
Inspection : Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage : Allow the solution to cool to room temperature. Aliquot the stock solution into single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5]
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic solubility of a compound in a specific solvent.[3]
Materials:
-
This compound powder
-
Selected solvents (e.g., deionized water, PBS pH 7.4, 0.5% DMSO in PBS)
-
Microcentrifuge tubes
-
Thermostatic shaker/incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Addition of Compound : Add an excess amount of solid this compound (e.g., 2-5 mg) to a microcentrifuge tube. The goal is to have undissolved solid remaining at the end to ensure saturation.
-
Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired solvent to the tube.
-
Equilibration : Cap the tubes securely and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[3]
-
Phase Separation : After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.[3]
-
Sample Collection : Carefully collect an aliquot of the supernatant, avoiding disturbance of the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter.
-
Quantification : Dilute the filtered solution to a concentration within the linear range of your HPLC calibration curve. Analyze the sample by HPLC-UV to determine the exact concentration of this compound.
-
Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 3: Preparation of a this compound-Loaded Solid Dispersion
This protocol uses the solvent evaporation method to create a solid dispersion, which can enhance the dissolution rate.[1]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30)
-
Organic solvent (e.g., methanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution : Dissolve this compound and the hydrophilic carrier (a starting drug-to-carrier ratio of 1:5 w/w is suggested) in methanol (B129727) inside a round-bottom flask.[1]
-
Evaporation : Remove the methanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Drying : Place the flask in a vacuum oven for 24 hours to remove any residual solvent.
-
Pulverization : Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle. This powder can then be used for dissolution testing or formulation.[1]
Protocol 4: Preparation of a this compound-Loaded Nanoemulsion
This protocol uses high-shear homogenization to create a nanoemulsion, a lipid-based formulation suitable for improving oral bioavailability.[1]
Materials:
-
This compound
-
Oil (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Purified water
-
High-shear homogenizer
Procedure:
-
Oil Phase Preparation : Dissolve this compound in the selected oil. Add the surfactant and mix until uniform.
-
Aqueous Phase Preparation : Prepare the aqueous phase, which may contain a co-surfactant.
-
Pre-emulsification : Slowly add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse, milky emulsion.
-
Homogenization : Subject the coarse emulsion to high-shear homogenization to reduce the droplet size to the nanometer range.[1]
-
Characterization : The resulting nanoemulsion should be characterized for key parameters such as droplet size, drug entrapment efficiency, and stability.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Cremastranone In Vivo
Welcome to the technical support center for researchers working with Cremastranone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with its poor oral bioavailability in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound is a natural homoisoflavanone with significant anti-angiogenic properties.[1][2][3][4] It has been investigated for its potential in treating diseases characterized by excessive blood vessel growth, such as ocular neovascularization and certain cancers.[1][3] It has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs).[3][5] Synthetic derivatives of this compound are also being explored for their therapeutic efficacy.[6][7]
Q2: Why is the oral bioavailability of this compound so low?
A2: The poor oral bioavailability of this compound is primarily due to extensive and rapid first-pass metabolism in the intestine and liver.[1][2][3][8] Following oral administration in mice, plasma concentrations of this compound were found to be below the limit of quantitation.[1][8][9]
Q3: What are the primary metabolic pathways for this compound?
A3: In vitro studies using mouse and human liver and intestine S9 fractions have identified the main metabolic pathways as O-demethylation, glucuronidation, and sulfation.[1][8] The key enzymes involved are Cytochrome P450 (CYP450), UDP-glucuronosyltransferase (UGT), and sulfotransferase (ST).[1][8] UGTs are considered the major contributors to its rapid metabolism.[8][9]
Q4: What are the general strategies to improve the in vivo performance of this compound?
A4: To overcome the poor oral bioavailability, several strategies can be employed. These are broadly categorized into formulation enhancements and chemical modifications. Formulation strategies aim to protect this compound from rapid metabolism and improve its absorption, while chemical modifications aim to create derivatives with better pharmacokinetic properties.[3][10][11][12]
Troubleshooting Guide
This section addresses specific issues researchers may encounter during in vivo experiments with this compound.
Problem 1: Undetectable or very low plasma concentrations of this compound after oral administration.
-
Cause: This is an expected outcome due to extensive first-pass metabolism.[1][2][3][8]
-
Troubleshooting Steps:
-
Switch Route of Administration: For initial efficacy studies, consider alternative routes that bypass first-pass metabolism, such as intravenous (IV) or intraperitoneal (IP) injection. Be aware that even with IV administration, this compound has a very short half-life of about 1.5 minutes in mice.[3][8][9]
-
Implement Formulation Strategies: Encapsulate this compound in a protective delivery system to shield it from metabolic enzymes in the gut and liver.
-
Co-administration with Metabolic Inhibitors (for research purposes): In preclinical studies, co-administration with inhibitors of CYP450, UGT, and ST enzymes can help elucidate the impact of metabolism on bioavailability.
-
Problem 2: High variability in plasma concentrations between animals in the same oral dosing group.
-
Cause: This variability is often a consequence of poor and erratic absorption from the gastrointestinal tract, which can be exacerbated by low aqueous solubility.[13]
-
Troubleshooting Steps:
-
Improve Solubility in Formulation: Ensure this compound is fully dissolved in the vehicle before administration. The use of co-solvents may be necessary.
-
Optimize Oral Formulation for Consistent Absorption: Utilize advanced formulation approaches like nanoemulsions or solid dispersions to improve the dissolution rate and achieve more consistent absorption.[13]
-
Problem 3: Observed in vivo efficacy is significantly lower than predicted from in vitro data.
-
Cause: Insufficient concentration of this compound is reaching the target tissue due to its poor solubility and rapid metabolism.[13]
-
Troubleshooting Steps:
-
Dose Escalation: If tolerated, increasing the dose may help achieve therapeutic concentrations.
-
Bioavailability-Enhancing Formulations: Employ lipid-based delivery systems or nanoparticle formulations to enhance systemic exposure.[13]
-
Structural Modification: Consider synthesizing and evaluating this compound derivatives with improved metabolic stability.[1][8]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 1.5 ± 0.3 min | Intravenous (5 mg/kg) | [8][9] |
| Plasma Clearance (CLp) | 7.73 ± 3.09 L/h/kg | Intravenous (5 mg/kg) | [8][9] |
| Oral Bioavailability | Undetectable | Oral (10 mg/kg) | [1][8][9] |
Table 2: General Solubility Profile of this compound
| Solvent | Solubility | Notes | Reference |
| Water | Very Low / Insoluble | A primary challenge for aqueous-based formulations. | [13] |
| DMSO | Soluble | Commonly used for preparing stock solutions. | [13] |
| Ethanol | Soluble | Can be used as a co-solvent. | [13] |
| Propylene Glycol | Soluble to Moderately Soluble | A pharmaceutically acceptable co-solvent. | [13] |
| PEG 400 | Soluble to Moderately Soluble | A non-ionic surfactant and solubilizing agent. | [13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion for Oral Administration
This protocol describes a general method for preparing a nanoemulsion to improve the oral bioavailability of this compound.
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a concentration of 1-5 mg/mL. Gentle heating and sonication may be required to facilitate dissolution.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) at a 2:1 ratio.
-
Emulsification: Slowly add the oil phase to the aqueous phase while stirring continuously.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization or microfluidization for 5-10 cycles to reduce the droplet size to the nano-range (typically <200 nm).
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Metabolic Stability Assessment of this compound
This protocol outlines a method to assess the metabolic stability of this compound using liver S9 fractions.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver S9 fraction (1 mg protein/mL) and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Initiation of Reaction: Add cofactors for specific metabolic pathways:
-
CYP450: NADPH
-
UGT: UDPGA
-
ST: PAPS
-
-
Incubation: Add this compound (final concentration of 1 µM) to the reaction mixture and incubate at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) from the disappearance rate of this compound.
Visualizations
Caption: Metabolic pathway of this compound after oral administration.
Caption: Experimental workflow for enhancing this compound's bioavailability.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cremastranone Dosage for Anti-Proliferative Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Cremastranone and its derivatives in anti-proliferative activity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known anti-proliferative mechanisms?
A1: this compound is a homoisoflavanone originally isolated from the orchid Cremastra appendiculata.[1][2][3][4] It and its synthetic derivatives have demonstrated potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models.[1][2] The primary mechanisms of action include:
-
Induction of G2/M Cell Cycle Arrest: this compound derivatives can halt the cell cycle at the G2/M transition phase in cancer cells.[1][5][6] This is often achieved by modulating key regulatory proteins, such as increasing the expression of the cyclin-dependent kinase inhibitor p21 and decreasing the expression of CDK1.[2][5]
-
Induction of Programmed Cell Death: These compounds can trigger programmed cell death through different pathways depending on the cancer type. In colorectal cancer cells, derivatives have been shown to induce apoptosis, a caspase-dependent form of cell death.[1][5] In human breast cancer cells, a caspase-independent form of cell death involving ferroptosis has been observed.[1][5][7]
-
Anti-Angiogenesis: this compound and its analogues can inhibit the formation of new blood vessels, a process crucial for tumor growth.[2] This is thought to occur through the inhibition of pathways mediated by Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α).[2]
Q2: What is a typical starting concentration range for this compound or its derivatives in a cell-based assay?
A2: Based on published data, potent synthetic derivatives of this compound have shown cytotoxic effects at nanomolar concentrations in some cancer cell lines.[5][7][8][9] A good starting point for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) value would be a broad range, for instance, from 1 nM to 10 µM.[8]
Q3: How should I prepare and store this compound and its derivatives?
A3: this compound and its derivatives are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. It is advisable to create aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions for your experiments, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to prevent solvent-induced toxicity.[8]
Q4: Which cancer cell lines have been tested with this compound derivatives, and what are their reported IC50 values?
A4: The anti-proliferative efficacy of this compound and its derivatives has been evaluated in various cancer cell lines, particularly colorectal and breast cancer.[10] The IC50 values can vary significantly depending on the specific derivative and the cell line used.[8]
Data Presentation
Table 1: Anti-proliferative Activity of this compound Derivatives in Colorectal Cancer Cell Lines
| Compound | HCT116 (µM) | LoVo (µM) |
| SH-19027 | 0.057 | 0.048 |
| SHA-035 | 0.042 | 0.035 |
Data extracted from studies on synthetic homoisoflavane derivatives of this compound.[10]
Table 2: Anti-proliferative Activity of this compound Derivatives in Breast Cancer Cell Lines
| Compound | T47D (µM) | ZR-75-1 (µM) |
| SH-17059 | ~0.1 | ~0.1 |
| SH-19021 | ~0.1 | ~0.1 |
| SH-19027 | > 1 | > 1 |
| SHA-035 | > 1 | > 1 |
Data extracted from studies on synthetic homoisoflavane derivatives of this compound.[10]
Table 3: Anti-proliferative Activity of Synthetic this compound on Various Cell Lines [11]
| Cell Line | Assay | Parameter | Value |
| HUVECs | alamarBlue® Assay | GI₅₀ | 377 nM |
| HRECs | alamarBlue® Assay | GI₅₀ (complete medium) | 217 nM |
| HRECs | alamarBlue® Assay | GI₅₀ (VEGF- stimulated) | 276 nM |
| Y79 (retinoblastoma) | Not specified | GI₅₀ | 9.8 µM |
| 92-1 (uveal melanoma) | Not specified | GI₅₀ | 47 µM |
| ARPE-19 (retinal pigment epithelium) | Not specified | GI₅₀ | >250 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its derivatives and to determine the IC50 value.[8][12]
Materials:
-
This compound or its derivatives
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8][12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gentle mixing on an orbital shaker for 15-30 minutes can aid in complete dissolution.[13][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound derivatives on the distribution of cells in different phases of the cell cycle.[3]
Materials:
-
This compound derivative
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol
-
Staining solution containing propidium (B1200493) iodide (PI) and RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the this compound derivative for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash them with PBS, and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with the PI and RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3]
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance in wells without cells | - Contamination of media or reagents.[15] - Phenol (B47542) red in media can interfere.[14] - Direct reduction of MTT by the test compound. | - Use fresh, sterile reagents.[15] - Use phenol red-free media during the assay.[14] - Test the compound in a cell-free system with MTT to check for direct reduction. If it occurs, consider an alternative assay like the Sulforhodamine B (SRB) assay.[14][16] |
| Incomplete dissolution of formazan crystals | - Insufficient solvent volume or mixing.[15] - Inappropriate solubilization solvent. | - Ensure sufficient volume of DMSO or another suitable solvent is added.[14] - Use an orbital shaker for 15-30 minutes to aid dissolution.[14] - Visually confirm complete dissolution before reading the plate.[14] |
| Results are not dose-dependent or show higher than expected viability | - The compound may have antioxidant or reducing properties, directly reducing MTT.[14] - The compound might be causing cellular stress leading to increased metabolic activity at certain concentrations.[16] | - Perform a cell-free MTT reduction assay as mentioned above.[14] - Corroborate results with an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay).[14] - Visually inspect cells under a microscope for morphological changes.[16] |
| High variability between replicate wells | - Uneven cell seeding. - "Edge effect" due to evaporation in outer wells.[14] | - Ensure a homogenous cell suspension before and during seeding. - Avoid using the outermost wells of the 96-well plate; instead, fill them with sterile PBS or media.[14] |
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound derivatives.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting MTT assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cremastranone Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cremastranone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a homoisoflavanone with demonstrated anti-angiogenic and anti-cancer properties.[1][2] In cancer cell lines, it has been shown to induce cell cycle arrest at the G2/M phase and promote cell death through apoptosis and potentially ferroptosis.[3][4]
Q2: I'm observing inconsistent results in my experiments with this compound. Could this be a stability issue?
A2: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, like many small molecules, can be susceptible to various factors within the culture environment that can lead to its degradation or precipitation, altering its effective concentration and leading to variability in experimental outcomes.
Q3: What are the common causes of small molecule degradation in cell culture media?
A3: Several factors can contribute to the degradation of small molecules like this compound in cell culture media:
-
pH: The pH of the media (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.
-
Temperature: Incubation at 37°C can accelerate the rate of chemical degradation.
-
Enzymatic Degradation: Serum in the media contains enzymes (e.g., esterases, proteases) that can metabolize the compound. Cells themselves also contribute to metabolic degradation.
-
Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds.
-
Light Exposure: Many compounds are light-sensitive and can degrade upon exposure to light.
Q4: My this compound solution appears to have a precipitate after being added to the cell culture medium. What should I do?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the cell culture medium. It is also common for compounds dissolved in organic solvents like DMSO to precipitate when diluted into an aqueous solution. To address this, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.1%). If precipitation persists, you may need to lower the working concentration of this compound. Performing a solubility test in your specific cell culture medium is recommended.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. It is recommended to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound activity over time | Degradation of this compound in the cell culture medium at 37°C. | Prepare fresh working solutions of this compound for each experiment. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium (see Experimental Protocol 1). |
| High variability between experimental replicates | Inconsistent concentration of this compound due to precipitation or adsorption to plasticware. | Ensure complete dissolution of the stock solution before preparing working solutions. Use low-protein binding plates and pipette tips. Include a control without cells to assess non-specific binding. |
| Unexpected cytotoxicity or off-target effects | Formation of toxic degradation products. | If degradation is suspected, attempt to identify degradation products using analytical methods like HPLC or LC-MS/MS. Consider using a more stable synthetic derivative of this compound if available. |
| Precipitation of this compound in media | Poor solubility of this compound at the working concentration. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high. | Determine the solubility of this compound in your specific cell culture medium. Ensure the final DMSO concentration is below 0.1%. If necessary, lower the working concentration of this compound. |
Quantitative Data
Table 1: Reported IC50 Values for this compound and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / GI50 |
| This compound (natural) | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | 1.5 µM |
| This compound (synthetic) | Human Umbilical Vein Endothelial Cells (HUVECs) | alamarBlue Assay | 377 nM |
| This compound (synthetic) | Human Retinal Microvascular Endothelial Cells (HRECs) | alamarBlue Assay | 217 nM |
| SH-19027 | HCT116 (Colorectal) | Cell Viability Assay | ~ 0.1 µM (at 72h) |
| SHA-035 | HCT116 (Colorectal) | Cell Viability Assay | ~ 0.1 µM (at 72h) |
| SH-19027 | LoVo (Colorectal) | Cell Viability Assay | ~ 0.1 µM (at 72h) |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
DMSO (or other suitable solvent for stock solution)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution in pre-warmed cell culture medium (with and without serum) to the final working concentration used in your experiments.
-
Incubation: Aliquot the working solutions into sterile tubes or wells of a plate. Include a "time 0" sample that is immediately processed. Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot from each condition.
-
Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of this compound remaining at each time point compared to the "time 0" sample to determine the stability profile and half-life.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
References
Navigating the Synthesis of Racemic Cremastranone: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the total synthesis of racemic Cremastranone, this technical support center provides a comprehensive guide to overcoming common experimental challenges. This resource offers detailed troubleshooting advice, frequently asked questions, and robust experimental protocols to facilitate a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge in the total synthesis of racemic this compound?
A1: The most significant hurdle is the selective demethylation of the methyl phenyl ethers to achieve the desired hydroxylation pattern without forming regioisomers.[1] The use of demethylating agents like trimethylsilyl (B98337) iodide (TMSI) has been explored, but achieving high selectivity can be difficult.[1] An alternative strategy involves generating the phenol (B47542) group at the C7 position before other demethylations.[1][2]
Q2: What are the common byproducts encountered during the synthesis?
A2: During the cyclization of the dihydrochalcone (B1670589) with formaldehyde (B43269) to create the 4-chromanone (B43037) ring, the formation of byproducts is a common issue.[1][2] These byproducts may require treatment with a base, such as potassium carbonate (K2CO3), to facilitate their conversion to the desired 4-chromanone.[1][2]
Q3: Why is the synthesized this compound a racemic mixture?
A3: The current synthetic routes produce a racemic mixture because the absolute configuration at the C3 position of the natural product has not been reported.[1] Consequently, the synthesis does not typically incorporate steps for stereoselective control.[1]
Q4: How can the final product and intermediates be effectively purified?
A4: Purification of intermediates and the final this compound product is crucial for obtaining a high-purity compound.[3] The primary method for purification is silica (B1680970) gel column chromatography.[1][3] Careful selection of the solvent system is critical for achieving good separation of the desired product from closely related regioisomers and other byproducts.[1]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of racemic this compound and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 4-chromanone | Incomplete cyclization of the dihydrochalcone. | Treat the reaction mixture with K2CO3 to promote the cyclization of any stable byproducts to the desired 4-chromanone.[1][2] |
| Formation of stable byproducts. | ||
| Formation of regioisomers during demethylation | Use of non-selective demethylating agents. | Employ a more selective demethylation strategy. The use of 2 equivalents of TMSI has been shown to be successful.[1] |
| Harsh reaction conditions. | Consider a synthetic route where the C7 phenol group is generated prior to other demethylations to guide the reaction.[2] | |
| Difficulty in purifying the final product | Presence of closely related regioisomers and other byproducts. | Utilize careful column chromatography with a well-chosen solvent system for effective separation.[1] |
| Poor reproducibility between batches | Variations in the quality of starting materials and reagents. | Establish strict quality control for all starting materials and reagents.[1] |
| Inconsistent reaction conditions. | Ensure precise control over reaction parameters such as temperature, reaction time, and stoichiometry.[1] |
Experimental Protocols
The following are detailed methodologies for key steps in the total synthesis of racemic this compound.
Step 1: Aldol Condensation to form Chalcone (B49325)
-
To a solution of 4'-benzyloxy-6'-hydroxy-2',3'-dimethoxyacetophenone and isovanillin (B20041) in ethanol, add an aqueous solution of potassium hydroxide.[3][4]
-
Stir the reaction mixture at room temperature.
-
Upon completion, neutralize the reaction mixture with hydrochloric acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chalcone.[3]
Step 2: Catalytic Hydrogenation to form Dihydrochalcone
-
Dissolve the chalcone in a suitable solvent like methanol (B129727) or ethyl acetate.[3]
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the dihydrochalcone, which can often be used in the next step without further purification.[3]
Step 3: Cyclization to form 4-Chromanone
-
Dissolve the dihydrochalcone in a suitable solvent such as methanol in a round-bottom flask.[1]
-
Add formaldehyde to the solution.[1]
-
If significant byproducts are formed, treat the reaction mixture with K2CO3 to convert them to the desired 4-chromanone.[1][2]
-
Purify the crude product by column chromatography on silica gel.[1]
Step 4: Selective Demethylation to yield (±)-Cremastranone
-
Dissolve the 4-chromanone in a dry, inert solvent such as chloroform (B151607) under an inert atmosphere.[1][4]
-
Heat the reaction mixture to reflux.[1]
-
After the reaction is complete (monitored by TLC), carefully quench the reaction with a suitable reagent like methanol.[1]
-
Perform an aqueous work-up to remove inorganic salts.[1]
-
Purify the crude product by column chromatography to yield pure (±)-Cremastranone.[1]
Data Presentation
The following table summarizes the reported yields for the key steps in the total synthesis of racemic this compound.
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Aldol Condensation | Isovanillin, KOH, EtOH, rt | 53 | [4] |
| 2 | Catalytic Hydrogenation | H₂, Pd/C, MeOH | 94 | [4] |
| 3 | Benzylation | K₂CO₃, Benzylbromide, Acetone, reflux | 89 | [4] |
| 4 | Cyclization Precursor Formation | (CH₃)₂NCH(OCH₃)₂, Toluene, reflux | 80 | [4] |
| 5 | Catalytic Hydrogenation | H₂, Pd/C, MeOH | 87 | [4] |
| 6 | Demethylation | TMSI (2 eq.), CHCl₃, 60°C | 87 | [4] |
| Overall | Total Synthesis | - | 26.8 | [3][4] |
Visualizations
The following diagrams illustrate the synthetic workflow and troubleshooting logic for the total synthesis of racemic this compound.
Caption: Synthetic pathway for racemic this compound.
References
Minimizing off-target effects of Cremastranone in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and ensure the successful application of Cremastranone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target effects?
A1: this compound is a homoisoflavanone, originally isolated from the orchid Cremastra appendiculata.[1] Its primary on-target effects, particularly in cancer research, include the induction of G2/M cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[1][2] Some studies also suggest it can induce ferroptosis, an iron-dependent form of programmed cell death.[3]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a compound with proteins other than its primary target.[2] These are a concern because they can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target interaction rather than the intended on-target effect.[2][4] Off-target effects can also cause cellular toxicity.[2] For a compound like this compound, it is crucial to distinguish effects caused by modulating the intended pathways from those caused by binding to other cellular components.[2]
Q3: How can I be sure that the phenotype I observe is a direct result of this compound's on-target activity?
A3: Target validation is a critical step to confirm on-target activity.[2] Key strategies include:
-
Orthogonal Approaches: Use a structurally different compound known to target the same protein or pathway. If both compounds produce the same phenotype, it is more likely an on-target effect.[2]
-
Genetic Validation: Employ techniques like CRISPR/Cas9 or siRNA to knock down or knock out the proposed target of this compound. If the phenotype of the genetic perturbation mimics the effect of this compound treatment, this provides strong evidence for on-target activity.[2]
-
Rescue Experiments: If this compound inhibits a protein, attempt to "rescue" the phenotype by overexpressing a downstream effector in the same pathway.[2]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.1%) to prevent solvent-induced toxicity.[5]
Troubleshooting Guide: Unexpected or Inconsistent Results
If you are encountering unexpected or inconsistent results in your experiments with this compound, this guide provides a step-by-step approach to identify the potential cause.
Step 1: Initial Assessment and Reagent Validation
Before delving into complex biological explanations, it's essential to rule out common experimental variables:
-
Confirm Compound Identity and Purity: Verify the identity of your this compound stock using methods like mass spectrometry and assess its purity via HPLC.[2]
-
Check for Compound Degradation: Use a fresh stock of this compound if possible, as repeated freeze-thaw cycles can lead to degradation.[2][5]
-
Standardize Experimental Conditions: Ensure consistency in cell density, media components, and incubation times across all experiments.[2]
Step 2: Differentiating On-Target vs. Off-Target Effects with Dose-Response Analysis
A thorough dose-response experiment is crucial for distinguishing between on-target, off-target, and toxic effects.
-
Methodology: Treat your cells with a wide range of this compound concentrations, from low nanomolar to high micromolar.[2][4]
-
Interpretation:
Table 1: Example Template for Dose-Response Data Analysis
| This compound Concentration | On-Target Biomarker (% Inhibition) | Cell Viability (%) | Interpretation |
| 0 µM (Vehicle) | 0% | 100% | Baseline |
| 0.01 µM | 10% | 99% | |
| 0.1 µM | 50% | 96% | IC50 for on-target effect |
| 1 µM | 90% | 93% | |
| 10 µM | 98% | 75% | Potential off-target or toxic effects emerging |
| 100 µM | 99% | 15% | Likely general toxicity |
Step 3: Target Engagement and Validation
It is critical to confirm that this compound is interacting with its intended target in your experimental system.
-
Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to measure the direct binding of this compound to its target protein within the cell. Ligand binding typically stabilizes the protein, increasing its melting temperature.[2][4]
-
Genetic Approaches: As mentioned in the FAQs, use CRISPR or siRNA to validate that the observed phenotype is dependent on the target protein.[2][4]
Step 4: Identifying Potential Off-Targets
If the evidence suggests an off-target effect, the following approaches can help identify the unintended molecular interactions.
-
Kinase Panel Screening: Since many small molecules can have unintended effects on kinases, a broad kinase screen can be highly informative.[4] This involves testing this compound against a large panel of recombinant kinases to identify any inhibitory activity.
-
Affinity Chromatography: This technique uses immobilized this compound as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[6]
Below is a logical workflow for troubleshooting unexpected results.
Troubleshooting workflow for unexpected experimental results.
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for experimental validation.
This compound-induced G2/M cell cycle arrest pathway.
Proposed signaling pathway for this compound-induced ferroptosis.
General workflow for on-target validation of this compound.
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
For suspension cells, collect directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.[7]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with ice-cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.[2]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.[2][7]
Protocol 2: In Vitro Angiogenesis Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow it to solidify.[8]
-
Cell Preparation: Harvest endothelial cells and resuspend them in a serum-free or low-serum medium at a concentration of 1 x 10^5 cells/mL.[8]
-
Treatment: Prepare serial dilutions of this compound in the same low-serum medium. Mix the cell suspension with the different concentrations of this compound or a vehicle control.[8]
-
Seeding: Add 100 µL of the cell/treatment suspension to each BME-coated well.[8]
-
Incubation: Incubate the plate at 37°C for 4-18 hours.[1][8]
-
Analysis: Visualize the tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points using image analysis software.[1]
Table 2: Reported Anti-Angiogenic Activity of Synthetic this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HUVECs | alamarBlue® Assay | GI₅₀ | 377 nM | [9] |
| HRECs | alamarBlue® Assay | GI₅₀ | 217 nM | [9] |
| HRECs | EdU Incorporation | DNA Synthesis Inhibition | Dose-dependent | [9] |
| HRECs | Tube Formation | Inhibition of Tube Length | Dose-dependent | [10] |
| HRECs | Scratch-Wound Assay | Migration Inhibition | Dose-dependent | [9] |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the direct binding of this compound to a target protein in a cellular context.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
PBS, Lysis buffer with protease inhibitors
-
PCR tubes, Thermocycler
-
Centrifuge
-
Reagents for Western blotting or mass spectrometry
Procedure:
-
Cell Treatment: Treat one sample of cells with this compound at a working concentration and a control sample with vehicle (DMSO).
-
Cell Lysis: Harvest and lyse the cells.
-
Heating: Aliquot the cell lysates into different PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Protein Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the control indicates target engagement.[2][4]
References
- 1. intelliatx.com [intelliatx.com]
- 2. benchchem.com [benchchem.com]
- 3. Target deconvolution studies of (2R,6R)-hydroxynorketamine: an elusive search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nuvisan.com [nuvisan.com]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. High-throughput biochemical profiling reveals sequence determinants of dCas9 off-target binding and unbinding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Refining protocols for Cremastranone treatment in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Cremastranone and its derivatives in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a homoisoflavanone with potent anti-angiogenic and anti-cancer properties.[1] Its anti-neoplastic activity is multi-faceted, primarily converging on three key cellular processes: induction of cell cycle arrest at the G2/M phase, initiation of programmed cell death (apoptosis), and suppression of tumor-associated angiogenesis.[2] Some derivatives have also been shown to induce a form of iron-dependent cell death known as ferroptosis.[2][3]
Q2: What are the main challenges of using this compound in in vivo studies? A2: The primary challenges for in vivo delivery of this compound stem from its physicochemical properties. It is a hydrophobic molecule with low aqueous solubility and poor oral bioavailability due to extensive first-pass metabolism in the liver and intestines.[4][5][6][7] Following intravenous administration in mice, it is cleared from the plasma very rapidly.[4][5]
Q3: What are the known metabolic pathways for this compound? A3: In vitro studies using mouse and human liver and intestine S9 fractions show that this compound is rapidly metabolized. The major metabolic pathways are glucuronidation (mediated by UGTs) and sulfation (mediated by SULTs), with some contribution from Cytochrome P450 (CYP450) enzymes.[4][5][8] The primary metabolites identified are mono-demethylated, mono-glucuronide, and mono-sulfate forms.[4][5]
Q4: Have any derivatives of this compound been developed to improve its properties? A4: Yes, synthetic derivatives have been created to enhance biological activity and improve pharmacokinetic profiles.[6] For instance, SH-11037 was designed as a potent anti-angiogenic agent.[9] In mice, SH-11037 acts as a prodrug, rapidly and almost completely converting to its active form, SH-11008, after intravenous administration.[9] Other derivatives, such as SH-19027 and SHA-035, have shown potent cytotoxic effects against colorectal cancer cells.[10]
Q5: Which signaling pathways are modulated by this compound? A5: this compound's ability to halt the cell cycle at the G2/M transition is a key aspect of its action.[2] This is achieved by modulating key cell cycle regulatory proteins.[2] Downstream effects include the regulation of proteins like p21 and CDK1.[11] Additionally, a proposed mechanism involves the induction of ferroptosis through the inhibition of ferrochelatase (FECH), the final enzyme in the heme biosynthesis pathway.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No or minimal therapeutic effect observed after oral administration. | High First-Pass Metabolism & Poor Bioavailability: this compound is extensively metabolized in the liver and intestines, resulting in plasma concentrations below the limit of quantitation after oral dosing.[4][6] | 1. Change Administration Route: Switch to a parenteral route such as intravenous (IV) or intraperitoneal (IP) injection to bypass the gastrointestinal tract and first-pass metabolism.[6][12] 2. Use a Prodrug/Derivative: Consider using a synthetic derivative with potentially improved pharmacokinetic properties, if available for your research target.[6] |
| Precipitation or aggregation observed in the formulation vehicle. | Poor Aqueous Solubility: this compound is a hydrophobic compound with very low solubility in aqueous solutions.[6] | 1. Optimize Solvent System: Use a co-solvent system. Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into a vehicle suitable for in vivo use (e.g., a mixture of PEG300, Tween 80, and saline). Ensure the final concentration of the organic solvent is non-toxic to the animals.[7][12] 2. Use Solubilizing Agents: Employ surfactants or cyclodextrins (e.g., HPβCD) to enhance solubility.[5][9][12] 3. Consider Nanoparticle Formulation: Encapsulating this compound into nanoparticles (e.g., PLGA) can improve its dispersion, stability, and delivery.[6] |
| High variability in plasma concentrations across the animal study group. | 1. Inconsistent Administration Technique: Improper or inconsistent injection/gavage technique can lead to variable dosing.[7] 2. Formulation Instability: The compound may be precipitating out of the solution before or during administration.[7] | 1. Standardize Procedures: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., tail vein injection, oral gavage).[7][13] 2. Ensure Formulation Homogeneity: Prepare fresh formulations and ensure they are vortexed or mixed thoroughly before each administration to maintain a homogenous suspension/solution.[7] |
| Signs of toxicity observed (e.g., weight loss, lethargy) unrelated to the expected pharmacological effect. | Vehicle Toxicity: High concentrations of organic co-solvents (like DMSO) or other excipients in the formulation can cause adverse effects in animals.[7] | 1. Perform Vehicle Toxicity Study: Run a control group of animals treated only with the formulation vehicle to assess its toxicity. 2. Optimize Vehicle Composition: Reduce the concentration of potentially toxic co-solvents to the minimum required to keep the compound in solution.[7] 3. Purify Compound: Ensure the purity of the this compound being used to rule out toxic impurities. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Derivative (SH-11008) in Mice
| Parameter | This compound (IV, 5 mg/kg) | SH-11008 (from IV dose of SH-11037, 5 mg/kg) | Reference(s) |
| Half-life (t½) | 1.5 ± 0.3 min | 11.4 ± 1.2 min | [4][5][9] |
| Plasma Clearance (CLp) | 7.73 ± 3.09 L/h/kg | 15.6 ± 1.2 L/h/kg | [4][5][9] |
| Volume of Distribution (Vd) | 0.30 ± 0.17 L/kg | 3.3 ± 0.3 L/kg | [5][9] |
| Oral Bioavailability | Poor (plasma levels below quantitation limit) | Not detected in plasma after oral dosing | [4][5][9] |
Table 2: IC₅₀ Values of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference(s) |
| SH-19027 | HCT116 | Human Colorectal Carcinoma | ~5 | [10] |
| SHA-035 | HCT116 | Human Colorectal Carcinoma | ~5 | [10] |
| SH-19027 | LoVo | Human Colorectal Carcinoma | ~5 | [10] |
| SHA-035 | LoVo | Human Colorectal Carcinoma | ~5 | [10] |
Visualizations: Pathways and Workflows
Caption: this compound-induced G2/M cell cycle arrest pathway.
Caption: Proposed signaling pathway for this compound-induced ferroptosis.
Caption: General experimental workflow for in vivo efficacy studies.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Injection
This protocol describes the preparation of a dosing solution using a co-solvent system, adapted from methodologies used for poorly soluble compounds in mouse pharmacokinetic studies.[5][9]
Materials:
-
This compound powder
-
Dimethylacetamide (DMA)
-
Tween 80
-
20% aqueous Hydroxypropyl β-cyclodextrin (HPβCD) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: Prepare the dosing vehicle by mixing DMA, Tween 80, and 20% aqueous HPβCD in a 10:10:80 volume ratio (e.g., 100 µL DMA, 100 µL Tween 80, 800 µL of 20% HPβCD).
-
Weighing: Accurately weigh the required amount of this compound to achieve the final desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 30g mouse receiving 150 µL).
-
Dissolution: Add the this compound powder to the prepared vehicle.
-
Mixing: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution but must be carefully monitored to avoid compound degradation.[12]
-
Final Preparation: Draw the solution into sterile syringes for administration. Prepare the formulation fresh on the day of dosing.
Protocol 2: Intravenous (Tail Vein) Administration in Mice
This protocol provides a general procedure for IV administration in mice. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[13]
Materials:
-
Mouse restrainer
-
Heat lamp or warm water to induce vasodilation
-
70% ethanol
-
Prepared this compound dosing solution
-
Tuberculin or insulin (B600854) syringe with a 27-30 gauge needle
Procedure:
-
Animal Preparation: Place the mouse in a suitable restrainer to expose the tail.
-
Vasodilation: Warm the tail using a heat lamp or by immersing it in warm water for a short period to make the lateral tail veins more visible and accessible.
-
Site Disinfection: Gently wipe the tail with 70% ethanol.
-
Injection: Identify one of the lateral tail veins. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Administration: Slowly inject the dosing solution (bolus injection volume should not exceed 5 mL/kg).[13] If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.
-
Post-Injection: After successful administration, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.[7]
Protocol 3: General Health Monitoring During Treatment
This protocol outlines basic steps for monitoring animal health during chronic toxicity or efficacy studies, a critical component for differentiating treatment-related effects from other illnesses.[14]
Procedure:
-
Daily Observations:
-
Conduct visual inspections of all animals at least once daily.
-
Check for changes in posture, activity level, grooming (e.g., ruffled fur), and respiration.
-
Note any signs of distress, pain, or toxicity, such as lethargy, labored breathing, or abnormal behavior.
-
-
Weekly Monitoring:
-
Body Weight: Record the body weight of each animal at least twice a week. Significant weight loss (>15-20% from baseline) is a common sign of toxicity and may require a humane endpoint.
-
Food and Water Intake: Monitor food and water consumption, as significant changes can indicate adverse effects.
-
Tumor Measurement (for oncology studies): If applicable, measure tumor dimensions with calipers 2-3 times per week to calculate tumor volume.
-
-
Record Keeping:
-
Maintain detailed and accurate records for each animal, documenting all observations, clinical signs, and measurements.
-
Establish clear criteria for humane endpoints in consultation with veterinary staff and the IACUC before the study begins.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Pharmacokinetics and in Vitro Metabolism of (±)-Cremastranone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Monitoring animal health during chronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cremastranone Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cremastranone in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a homoisoflavanone that exhibits anti-cancer properties through a multi-faceted approach. Its primary mechanisms include the induction of G2/M phase cell cycle arrest and programmed cell death.[1] The specific mode of cell death is cancer cell-type dependent. In colorectal cancer cells, it primarily induces apoptosis, a caspase-dependent form of cell death.[2][3] In contrast, in breast cancer cell lines, it triggers a caspase-independent cell death with characteristics of ferroptosis, which is an iron-dependent process involving the accumulation of lipid peroxides.[1][2][4]
Q2: Which signaling pathways are modulated by this compound?
A2: In the context of G2/M arrest, this compound treatment leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, and the downregulation of CDK1, a key kinase for G2/M transition.[2][5] For the induction of ferroptosis in breast cancer cells, this compound derivatives have been shown to inhibit ferrochelatase (FECH), leading to an increase in heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), and a decrease in glutathione (B108866) peroxidase 4 (GPX4) expression.[1][2][4]
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be inferred from resistance to drugs with similar modes of action, such as those inducing G2/M arrest or ferroptosis. These may include:
-
Alterations in Cell Cycle Checkpoints: Mutations or altered expression of proteins that regulate the G2/M checkpoint, such as p21 or CDK1, could confer resistance.
-
Upregulation of Antioxidant Pathways: Since ferroptosis is dependent on lipid peroxidation, cancer cells may develop resistance by upregulating antioxidant systems. This includes the glutathione (GSH) pathway, particularly the expression and activity of glutathione peroxidase 4 (GPX4), which is a key negative regulator of ferroptosis.[1][5][6]
-
Changes in Iron Metabolism: Alterations in iron uptake, storage, or export could reduce the intracellular labile iron pool, thereby limiting the iron-dependent lipid peroxidation required for ferroptosis.[5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative survival pathways to compensate for the effects of this compound.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cell, reducing its intracellular concentration.
Q4: Are there known synthetic derivatives of this compound with higher potency?
A4: Yes, several synthetic derivatives of this compound have been developed and show potent anti-cancer activity, often at nanomolar concentrations.[2][7] Derivatives such as SH-17059, SH-19021, SH-19027, and SHA-035 have demonstrated significant cytotoxic effects in breast and colorectal cancer cell lines.[2][5]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Problem 1: Decreased or no response to this compound treatment in a previously sensitive cell line.
-
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or WST-1 assay) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental cell line confirms resistance.
-
Investigate Mechanism:
-
Western Blot Analysis: Analyze the protein expression levels of key molecules in the this compound signaling pathway and potential resistance markers. Check for upregulation of GPX4 and other antioxidant proteins, or altered expression of p21 and CDK1.
-
Lipid Peroxidation Assay: Measure the levels of lipid reactive oxygen species (ROS) to determine if the resistant cells have a lower accumulation of lipid peroxides upon this compound treatment compared to sensitive cells.
-
Iron Metabolism Analysis: Assess the expression of proteins involved in iron metabolism, such as transferrin receptor 1 (TfR1) and ferroportin.
-
-
-
-
Possible Cause 2: Experimental Variability.
-
Troubleshooting Steps:
-
Cell Culture Conditions: Ensure consistent cell passage number and confluency. High passage numbers can lead to phenotypic and genotypic drift.
-
Drug Integrity: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Optimize cell seeding density and incubation times for your specific cell line.
-
-
Problem 2: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting Steps: Ensure a homogenous single-cell suspension before seeding to avoid clumping. Use a multichannel pipette for consistent volume dispensing.
-
-
Possible Cause 2: Edge Effects in Microplates.
-
Troubleshooting Steps: Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting Steps: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability. Include a vehicle control in your experiments. For MTT assays, ensure complete solubilization of formazan (B1609692) crystals before reading the absorbance.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound Derivatives in Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| SH-19027 | HCT116 | Colorectal Cancer | Potent at Nanomolar Concentrations |
| SHA-035 | HCT116 | Colorectal Cancer | Potent at Nanomolar Concentrations |
| SH-19027 | LoVo | Colorectal Cancer | Potent at Nanomolar Concentrations |
| SHA-035 | LoVo | Colorectal Cancer | Potent at Nanomolar Concentrations |
| SH-17059 | T47D | Breast Cancer | Effective |
| SH-19021 | T47D | Breast Cancer | Effective |
| SH-17059 | ZR-75-1 | Breast Cancer | Effective |
| SH-19021 | ZR-75-1 | Breast Cancer | Effective |
Note: Specific IC50 values were not consistently available in the reviewed literature, but the qualitative potency is noted.[2]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound (and its derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).[8]
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To differentiate between viable, apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
4. Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p21, CDK1, GPX4, HO-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Caption: Signaling pathways of this compound in cancer cells.
Caption: Troubleshooting workflow for decreased this compound response.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. kumc.edu [kumc.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Detection of Cremastranone-Induced Apoptosis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Cremastranone and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you enhance the detection and understanding of this compound-induced apoptosis in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a homoisoflavanone, a type of natural compound. While this compound itself has shown anti-angiogenic properties, recent research has focused on its synthetic derivatives, which exhibit potent anti-cancer effects at nanomolar concentrations.[1] The primary mechanisms of action for its derivatives include inducing cell cycle arrest at the G2/M phase and triggering programmed cell death through distinct pathways depending on the cancer type.[1][2][3]
Q2: How does the apoptotic mechanism of this compound derivatives differ between cancer cell types?
A2: this compound and its derivatives exhibit a fascinating dichotomy in their mode of action contingent on the cancer cell type.[4] In colorectal cancer cells, derivatives like SH-19027 and SHA-035 induce a classic caspase-dependent apoptosis.[3][4][5] In contrast, in breast cancer cells, derivatives such as SH-17059 and SH-19021 trigger a caspase-independent cell death with characteristics of ferroptosis, an iron-dependent form of programmed cell death.[3][4][6]
Q3: What are the key signaling pathways affected by this compound derivatives?
A3: this compound derivatives have been shown to modulate several key signaling pathways in cancer cells:
-
Cell Cycle Arrest: Treatment with derivatives like SH-19027 and SHA-035 leads to an upregulation of p21, a cyclin-dependent kinase inhibitor, which plays a crucial role in G2/M phase arrest.[1][3][5]
-
Caspase-Dependent Apoptosis (Colorectal Cancer): These compounds increase the expression of apoptosis-associated markers, leading to programmed cell death.[1][5]
-
Ferroptosis (Breast Cancer): Derivatives such as SH-17059 and SH-19021 have been linked to caspase-independent cell death. This is associated with the upregulation of heme oxygenase-1 (HO-1) and 5-aminolevulinic acid synthase 1 (ALAS1), and a reduction in glutathione (B108866) peroxidase 4 (GPX4) expression, leading to increased reactive oxygen species (ROS) and lipid peroxidation.[1][4][6]
Q4: What is a typical starting concentration range for this compound derivatives in cell-based assays?
A4: The effective concentration of this compound derivatives can vary depending on the specific derivative, cell line, and assay duration. It is recommended to perform a dose-response experiment to determine the optimal concentration. However, studies have shown that synthetic derivatives can exhibit cytotoxic effects at nanomolar concentrations.[1][6] A good starting point for an IC50 determination would be a range from 10 nM to 10 µM.
Troubleshooting Guides
This section provides solutions to common issues encountered during the detection of this compound-induced apoptosis.
Annexin V/PI Staining by Flow Cytometry
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control group. | 1. Cells were harvested too harshly (e.g., over-trypsinization).2. Cells were unhealthy or overgrown before treatment.3. Spontaneous apoptosis in the cell line. | 1. Use a gentle cell detachment method, such as scraping or using a milder enzyme like Accutase.[7]2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.3. Optimize cell seeding density to avoid overgrowth. |
| Low or no Annexin V signal in treated cells. | 1. The concentration of the this compound derivative was too low.2. The incubation time was too short or too long, missing the peak of apoptosis.3. The incorrect detection method was used for the cell type (e.g., looking for caspase-dependent markers in breast cancer cells). | 1. Perform a dose-response experiment with a wider range of concentrations.2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis detection.[8]3. For breast cancer cells, consider assays for ferroptosis, such as measuring lipid ROS or GPX4 expression.[6] |
| High percentage of PI positive cells in all samples. | 1. Cells were overly sensitive to the treatment, leading to rapid necrosis.2. Mechanical damage during cell harvesting and staining.3. Reagents were not at the correct temperature. | 1. Use a lower concentration of the this compound derivative or a shorter incubation time.2. Handle cells gently during washing and centrifugation steps.[7]3. Ensure all buffers and reagents are kept at the recommended temperatures (e.g., cold PBS for washes). |
| Poor separation between cell populations (live, apoptotic, necrotic). | 1. Inappropriate compensation settings on the flow cytometer.2. Cell clumps.3. Delayed analysis after staining. | 1. Use single-stained controls to set proper compensation.[7]2. Gently pipette to break up cell clumps or use a cell strainer.3. Analyze samples as soon as possible after staining, preferably within one hour.[7][9] |
Caspase Activity Assays
| Problem | Possible Cause | Solution |
| No significant increase in caspase activity in colorectal cancer cells. | 1. The cell lysate was not prepared correctly, leading to inactive caspases.2. The wrong caspase substrate was used.3. The timing of the assay missed the peak of caspase activation. | 1. Ensure the lysis buffer is fresh and contains necessary components like DTT. Keep samples on ice to prevent degradation.[10]2. Use a substrate specific for the caspase of interest (e.g., DEVD for caspase-3).[11]3. Perform a time-course experiment to determine the optimal time for measuring caspase activity.[8] |
| High background in control samples. | 1. Spontaneous apoptosis in the cell culture.2. Contamination of reagents. | 1. Use healthy, low-passage cells.2. Use fresh, sterile reagents. |
| Inconsistent results between replicates. | 1. Inaccurate pipetting.2. Uneven cell numbers in different wells. | 1. Use calibrated pipettes and ensure proper mixing.2. Accurately count cells before seeding and ensure a homogenous cell suspension. |
Western Blotting for Apoptosis Markers
| Problem | Possible Cause | Solution |
| No detection of cleaved PARP or cleaved caspases. | 1. The antibody is not specific for the cleaved form.2. The protein concentration is too low.3. The apoptotic event has not occurred or has already passed. | 1. Verify the antibody's specificity from the datasheet. Use an antibody specifically designed to detect the cleaved fragment.[12]2. Load a sufficient amount of protein (20-40 µg per lane is a good starting point).3. Perform a time-course experiment to capture the peak of protein cleavage.[8] |
| Weak signal for Bcl-2 family proteins (Bax, Bcl-2). | 1. Low expression of the target protein in the cell line.2. Poor antibody quality or incorrect antibody dilution. | 1. Check the literature for expected expression levels in your cell line. Consider using a positive control cell lysate.2. Titrate the antibody to find the optimal concentration. Ensure proper storage of the antibody. |
| Inconsistent loading control (e.g., β-actin, GAPDH) expression. | 1. Inaccurate protein quantification.2. Uneven protein transfer to the membrane. | 1. Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are at the same concentration.2. Ensure complete and even transfer by optimizing transfer time and conditions. |
Quantitative Data Summary
The following tables summarize the cytotoxic and pro-apoptotic effects of various this compound derivatives across different cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives (IC50 Values)
| Derivative | Cell Line | Cancer Type | IC50 (µM) |
| SH-19027 | HCT116 | Colorectal | Data not explicitly available, but potent cytotoxicity reported[3] |
| SHA-035 | HCT116 | Colorectal | Data not explicitly available, but potent cytotoxicity reported[3] |
| SH-19027 | LoVo | Colorectal | Data not explicitly available, but potent cytotoxicity reported[3] |
| SHA-035 | LoVo | Colorectal | Data not explicitly available, but potent cytotoxicity reported[3] |
| SH-17059 | T47D | Breast | Potent cytotoxic nature reported[3] |
| SH-19021 | T47D | Breast | Potent cytotoxic nature reported[3] |
| SH-17059 | ZR-75-1 | Breast | Potent cytotoxic nature reported[3] |
| SH-19021 | ZR-75-1 | Breast | Potent cytotoxic nature reported[3] |
Note: While specific IC50 values were not consistently available in the reviewed literature, the studies consistently report the potent cytotoxic nature of these synthetic homoisoflavones.[3]
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
6-well plates
-
This compound derivative of interest
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from Roche)[6][13]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[4][13] Treat cells with the desired concentrations of the this compound derivative or DMSO for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method. Centrifuge the cell suspension to pellet the cells.[4]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1]
Colorimetric Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cell pellets
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
DEVD-pNA colorimetric substrate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with the this compound derivative to induce apoptosis. Concurrently, maintain an untreated control culture.
-
Cell Lysis: Pellet 1-5 x 10⁶ cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[10]
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[10]
-
Lysate Collection: Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate. Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay.[10]
-
Reaction Setup: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[10]
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate and incubate at 37°C for 1-2 hours.[10]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the untreated control.[10]
Western Blotting for Apoptotic Markers
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. KoreaMed [koreamed.org]
- 6. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. promega.jp [promega.jp]
- 9. benchchem.com [benchchem.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. abcam.com [abcam.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Cremastranone and Its Synthetic Analogues in Cancer Research
For Immediate Release
This guide presents a comprehensive comparison of the biological efficacy of the natural homoisoflavanone, Cremastranone, and its synthetic derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, providing an objective analysis of their anti-cancer properties supported by experimental data.
This compound, originally isolated from Cremastra appendiculata, has demonstrated notable anti-angiogenic and anti-proliferative properties.[1][2][3] However, limitations such as poor bioavailability have prompted the development of synthetic analogues with potentially enhanced pharmacological profiles.[4] This guide focuses on a comparative analysis of this compound and its key synthetic analogues, including SH-11052, SH-17059, SH-19021, SH-19027, and SHA-035.
Comparative Biological Activity
The anti-proliferative and cytotoxic effects of this compound and its synthetic analogues have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are summarized below to provide a quantitative comparison of their potency. Synthetic analogues have demonstrated potent cytotoxic effects, often in the nanomolar range.[4]
| Compound | Cell Line | Assay | Activity (IC50 / GI50) | Reference |
| Synthetic this compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | 377 nM (GI50) | [4] |
| Synthetic this compound | Human Retinal Microvascular Endothelial Cells (HRECs) | Proliferation Assay | 217 nM (GI50) | [4] |
| SH-19027 | HCT116 (Colorectal Cancer) | Cell Viability | 0.05 µM | [1] |
| SH-19027 | LoVo (Colorectal Cancer) | Cell Viability | 0.05 µM | [1] |
| SHA-035 | HCT116 (Colorectal Cancer) | Cell Viability | 0.05 µM | [1] |
| SHA-035 | LoVo (Colorectal Cancer) | Cell Viability | 0.05 µM | [1] |
| SH-17059 | T47D (Breast Cancer) | Cell Viability | ~0.1 µM | [1] |
| SH-17059 | ZR-75-1 (Breast Cancer) | Cell Viability | ~0.1 µM | [1] |
| SH-19021 | T47D (Breast Cancer) | Cell Viability | ~0.1 µM | [1] |
| SH-19021 | ZR-75-1 (Breast Cancer) | Cell Viability | ~0.1 µM | [1] |
Mechanisms of Action
This compound and its analogues exert their anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and programmed cell death.
Cell Cycle Arrest at G2/M Phase
A primary mechanism of action for these compounds is the induction of cell cycle arrest at the G2/M checkpoint in both breast and colorectal cancer cells.[2][5] This is achieved through the modulation of key cell cycle regulatory proteins. The synthetic analogues SH-19027 and SHA-035 have been shown to upregulate the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[4] This, in turn, is proposed to inhibit the activity of the CDK1/cyclin B1 complex, which is crucial for entry into mitosis, leading to a halt in cell proliferation.[4]
Induction of Programmed Cell Death
This compound and its analogues can induce programmed cell death, with the specific pathway being dependent on the cancer cell type.
-
Apoptosis: In colorectal cancer cells, synthetic derivatives like SH-19027 and SHA-035 have been shown to induce apoptosis, a form of programmed cell death.[2]
-
Ferroptosis: In contrast, in breast cancer cells, certain derivatives trigger a caspase-independent form of cell death with characteristics of ferroptosis.[6] This process is iron-dependent and involves the accumulation of lipid peroxides.
Structure-Activity Relationship
The cytotoxic activity of this compound derivatives is significantly influenced by their chemical structure. Modifications to the A-ring and B-ring of the homoisoflavanone core play a critical role in their efficacy. For instance, the substitution at the C6 position of the A-ring is crucial for activity; replacing the methoxy (B1213986) group of SH-17059 with a hydroxyl group (SH-19017) results in a significant loss of cytotoxicity.[7] Conversely, introducing a bulkier cyclopropylmethoxy group (SH-19021) maintains potent activity, indicating the importance of both steric and electronic factors at this position.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (WST-1)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., HCT116, LoVo, T47D, ZR-75-1)
-
Complete cell culture medium
-
This compound or its synthetic analogues (stock solution in DMSO)
-
WST-1 (Water Soluble Tetrazolium salt) reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or its synthetic analogues
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the compounds or DMSO for the specified time (e.g., 48 hours).[5]
-
Cell Harvesting: Harvest cells by trypsinization and collect by centrifugation.[5]
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in ice-cold 70% ethanol. Fix overnight at -20°C.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[5]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[5]
-
Data Analysis: Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or its synthetic analogues
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and incubate overnight. Treat the cells with the desired concentrations of the compounds for the appropriate duration.[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[1]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation.
Materials:
-
Cell culture dishes
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or its synthetic analogues
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p21, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[8]
Conclusion
The synthetic analogues of this compound exhibit potent anti-cancer activity, often at nanomolar concentrations, surpassing the reported activity of the parent compound in endothelial cells. Their multifaceted mechanism of action, which includes inducing cell cycle arrest and programmed cell death, makes them promising candidates for further preclinical and clinical development. The structure-activity relationship studies provide a roadmap for the design of even more potent and selective derivatives. The detailed experimental protocols provided herein will facilitate further research into the therapeutic potential of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. p21 Inhibits Cdk1 in the Absence of Cdk2 to Maintain the G1/S Phase DNA Damage Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the In Vivo Anti-Angiogenic Activity of Cremastranone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic activity of Cremastranone with established alternatives, supported by available experimental data. The focus is on validating its potential as a therapeutic agent in preclinical models of pathological angiogenesis.
Executive Summary
This compound, a naturally occurring homoisoflavanone, has demonstrated promising anti-angiogenic properties both in vitro and in vivo.[1] In preclinical studies, it has been shown to inhibit key processes in the formation of new blood vessels. This guide summarizes the available in vivo data for this compound and compares it with Bevacizumab, a well-established anti-angiogenic therapeutic. While direct quantitative in vivo comparisons are limited by the publicly available data for this compound, this guide provides a framework for its evaluation based on established experimental models.
Comparative In Vivo Efficacy
The following table summarizes the available in vivo data for this compound and the comparator, Bevacizumab, in two standard models of ocular neovascularization: the laser-induced choroidal neovascularization (CNV) mouse model and the oxygen-induced retinopathy (OIR) mouse model.
| Compound | In Vivo Model | Dosage | Key Findings | Citation |
| This compound | Laser-Induced Choroidal Neovascularization (Mouse) | 1 µM (intravitreal) | Significantly reduced choroidal neovascularization and vascular leakage. | [2][3] |
| This compound | Oxygen-Induced Retinopathy (Mouse) | Not Specified | Inhibited neovascularization. | [4] |
| Bevacizumab | Laser-Induced Choroidal Neovascularization (Mouse) | 25 µg (intravitreal) | Comparable decrease in blood vessel density to the murine anti-VEGF-R2 antibody, DC101. | [5] |
| Bevacizumab | Oxygen-Induced Retinopathy (Mouse) | 1.25 µg & 2.5 µg (intravitreal) | Reduced endothelial cell nuclei counts by 92% and 93% respectively, compared to control. | [1] |
| Bevacizumab | Oxygen-Induced Retinopathy (Mouse) | 2.5 mg/kg (intraperitoneal) | Significantly lower neovascularization count (3.44 ± 1.81 vs. 9.34 ± 3.23 for control). | [6] |
Signaling Pathways in Angiogenesis
The anti-angiogenic activity of this compound is believed to involve the inhibition of key signaling pathways that drive the formation of new blood vessels, primarily the Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) pathways. The diagram below illustrates the simplified signaling cascades of these pathways.
Caption: Simplified VEGF and FGF signaling pathways in angiogenesis and the points of intervention for anti-angiogenic agents.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This model is widely used to study the exudative form of age-related macular degeneration.
Caption: Experimental workflow for the laser-induced choroidal neovascularization (CNV) mouse model.
Protocol Details:
-
Animal Preparation: Adult C57BL/6 mice are anesthetized, and their pupils are dilated with topical eye drops.[6]
-
Laser Photocoagulation: A laser is used to create four burns in the retina of each eye, surrounding the optic nerve. The laser settings are calibrated to ensure the rupture of Bruch's membrane, indicated by the formation of a vapor bubble.[6]
-
Drug Administration: Immediately after laser treatment, a single intravitreal injection of the test compound (e.g., this compound, Bevacizumab) or vehicle control is administered.
-
Post-Laser Monitoring: Animals are monitored for a period of 7 to 14 days to allow for the development of CNV.
-
Quantification of CNV:
-
In Vivo: Fluorescein angiography can be performed to visualize and quantify the leakage from the neovascular lesions.
-
Ex Vivo: After euthanasia, eyes are enucleated, and choroidal flat mounts are prepared. The neovascularization is stained with a fluorescent vascular marker (e.g., isolectin B4), and the area of CNV is quantified using imaging software.[6]
-
Oxygen-Induced Retinopathy (OIR) Mouse Model
This model is a robust and reproducible method for studying retinal neovascularization, relevant to diseases like retinopathy of prematurity and diabetic retinopathy.[4]
Caption: Experimental workflow for the oxygen-induced retinopathy (OIR) mouse model.
Protocol Details:
-
Hyperoxia Exposure: At postnatal day 7 (P7), C57BL/6 mouse pups and their nursing mother are placed in a chamber with 75% oxygen for five days.[1][4] This leads to vaso-obliteration in the central retina.
-
Return to Normoxia: At P12, the mice are returned to room air. The avascular retina becomes hypoxic, which stimulates the growth of new blood vessels.[1][4]
-
Drug Administration: Test compounds can be administered systemically or via intravitreal injection at P12.
-
Quantification of Retinopathy: At P17, when neovascularization is maximal, the mice are euthanized.[4] The retinas are dissected, flat-mounted, and stained with a vascular marker. The areas of vaso-obliteration (avascular area) and pathological neovascularization are quantified using imaging software.
Conclusion
This compound demonstrates significant anti-angiogenic activity in preclinical in vivo models. While the currently available data is largely qualitative, it strongly supports its potential as an inhibitor of pathological neovascularization. To fully validate its therapeutic potential, further studies providing quantitative dose-response data in established in vivo models like the CNV and OIR assays are warranted. Direct comparison with standard-of-care agents like Bevacizumab in these models will be crucial in determining its relative efficacy and potential for clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.
References
- 1. Bevacizumab treatment reduces retinal neovascularization in a mouse model of retinopathy of prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Inhibition of choroidal neovascularization by homoisoflavanone, a new angiogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bevacizumab revisited: its use in different mouse models of ocular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avastin treatment reduces retinal neovascularization in a mouse model of retinopathy of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cremastranone and Its Derivatives: A Comparative Analysis of Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cremastranone, a naturally occurring homoisoflavanone, and its synthetic derivatives have emerged as a promising class of compounds in oncology research.[1] Possessing potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties, these molecules have demonstrated significant therapeutic potential across various cancer models.[1] This guide provides a comprehensive comparative analysis of the effects of this compound and its key synthetic analogues on different cancer types, with a focus on their mechanisms of action, supported by experimental data.
Quantitative Analysis of Cytotoxicity
The anti-proliferative activity of this compound derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their cytotoxic potency.
Table 1: Comparative IC50 Values in Colorectal Cancer Cell Lines
| Compound/Derivative | HCT116 (μM) | LoVo (μM) | Alternative (5-Fluorouracil) (μM) | Alternative (Oxaliplatin) (μM) |
| SH-19027 | 0.057[2] | 0.048[2] | ~2.5-5[3] | ~1-10[3] |
| SHA-035 | 0.042[2] | 0.035[2] | ~2.5-5[3] | ~1-10[3] |
Table 2: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound/Derivative | T47D (μM) | ZR-75-1 (μM) | Alternative (Doxorubicin) (μM) |
| SH-17059 | ~0.1[2] | ~0.1[2] | ~0.05-1[3] |
| SH-19021 | ~0.1[2] | ~0.1[2] | ~0.05-1[3] |
| SH-19027 | > 1[2] | > 1[2] | ~0.05-1[3] |
| SHA-035 | > 1[2] | > 1[2] | ~0.05-1[3] |
Table 3: Comparative IC50 Values in Other Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (μM) | Alternative (Cisplatin) (μM) | Alternative (Doxorubicin) (μM) |
| This compound Derivative | A549[4] | Lung Cancer | 45.19 ± 1.704 µg/mL | ~10-50[5] | ~0.1-1[6][7] |
| This compound Derivative | NCI-H460 | Lung Cancer | Not explicitly found | ~2-10[8] | Not explicitly found |
| This compound Derivative | PC-3 | Prostate Cancer | Not explicitly found | ~5-20[9] | ~1-5[10] |
| This compound Derivative | DU145 | Prostate Cancer | Not explicitly found | >200[11] | Not explicitly found |
| This compound Derivative | K562 | Leukemia | Not explicitly found | ~1-5[9] | ~0.01-0.1[12] |
| This compound Derivative | MOLT-4 | Leukemia | Not explicitly found | Not explicitly found | Not explicitly found |
Mechanisms of Action: A Dichotomy in Cell Death Induction
This compound and its derivatives exhibit distinct mechanisms of action depending on the cancer type, primarily revolving around cell cycle arrest and the induction of programmed cell death.
G2/M Cell Cycle Arrest
A hallmark of this compound's action is the induction of cell cycle arrest at the G2/M transition phase in both colorectal and breast cancer cells.[1] This is achieved through the modulation of key cell cycle regulatory proteins. Evidence suggests the involvement of the canonical DNA damage response pathway, potentially initiated by cellular stress.[1] This leads to the activation of the ATM/ATR signaling cascade, which in turn activates downstream checkpoint kinases Chk1 and Chk2.[1] These kinases then phosphorylate and inhibit Cdc25C, preventing the activation of the Cyclin B1/CDK1 complex, which is essential for mitotic entry.[1] Furthermore, this compound derivatives have been shown to upregulate the cyclin-dependent kinase inhibitor p21, which further inhibits CDK1 activity.[2][13]
Induction of Programmed Cell Death
Interestingly, the mode of programmed cell death induced by this compound derivatives differs between colorectal and breast cancer cells.
-
Apoptosis in Colorectal Cancer: In colorectal cancer cell lines such as HCT116 and LoVo, synthetic derivatives like SH-19027 and SHA-035 induce caspase-dependent apoptosis.[13] This is evidenced by an increase in the apoptotic cell population and the cleavage of caspase-3 and PARP.[4]
-
Ferroptosis in Breast Cancer: In contrast, in human breast cancer cells (T47D and ZR-75-1), derivatives such as SH-17059 and SH-19021 trigger a caspase-independent form of cell death with the hallmarks of ferroptosis.[13][14] This process is characterized by iron-dependent accumulation of lipid peroxides.[2] The proposed mechanism involves the inhibition of ferrochelatase (FECH), the final enzyme in the heme biosynthesis pathway.[1] This leads to an upregulation of heme oxygenase-1 (HO-1), resulting in iron accumulation, and a downregulation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of Cremastranone Derivatives: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of recent preclinical data reveals the potent and cell-type specific apoptosis-inducing capabilities of synthetic Cremastranone derivatives. This guide provides a detailed comparison of these compounds, offering researchers, scientists, and drug development professionals critical insights into their therapeutic potential. Experimental data is presented to objectively compare the performance of different derivatives, supplemented with detailed methodologies for key validation assays.
This compound, a homoisoflavanone, and its synthetic derivatives have demonstrated significant anti-cancer properties. Notably, these compounds exhibit distinct mechanisms of action in different cancer types, highlighting a fascinating dichotomy in their cell-killing pathways. In colorectal cancer, specific derivatives trigger classical caspase-dependent apoptosis, whereas in breast cancer, a caspase-independent mechanism with features of ferroptosis is observed.
Comparative Efficacy of this compound Derivatives
The anti-proliferative and apoptosis-inducing effects of various this compound derivatives have been quantified across different cancer cell lines. The data are summarized in the tables below for easy comparison.
Cytotoxicity of this compound Derivatives
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound. The following tables summarize the IC50 values for key this compound derivatives in colorectal and breast cancer cell lines.
Table 1: IC50 Values of this compound Derivatives in Colorectal Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) |
| SH-19027 | HCT116 | Potent at nanomolar concentrations[1] |
| SHA-035 | HCT116 | Potent at nanomolar concentrations[1] |
| SH-19027 | LoVo | Potent at nanomolar concentrations[1] |
| SHA-035 | LoVo | Potent at nanomolar concentrations[1] |
| SH-17059 | HCT116 | ~0.1[2] |
| SH-17059 | LoVo | ~0.1[2] |
| SH-19021 | HCT116 | ~0.1[2] |
| SH-19021 | LoVo | ~0.1[2] |
Table 2: IC50 Values of this compound Derivatives in Breast Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) |
| SH-17059 | T47D | <0.1[2] |
| SH-17059 | ZR-75-1 | ~0.1[2] |
| SH-19021 | T47D | <0.1[2] |
| SH-19021 | ZR-75-1 | ~0.1[2] |
Induction of Apoptosis in Colorectal Cancer Cells
In colorectal cancer cells, derivatives SH-19027 and SHA-035 have been shown to be potent inducers of apoptosis.[3] This is evidenced by an increase in the population of apoptotic cells as determined by Annexin V-FITC/PI staining and the activation of key apoptotic proteins.
Table 3: Apoptosis Induction and Caspase Activation in HCT116 Colorectal Cancer Cells
| Treatment (0.1 µM) | % Apoptotic Cells (Annexin V positive) | Fold Increase in Caspase-3 Activity | Fold Increase in Caspase-8 Activity | Fold Increase in Caspase-9 Activity | Fold Increase in Caspase-10 Activity |
| DMSO (Control) | Baseline | 1.0 | 1.0 | 1.0 | 1.0 |
| SH-19027 | Significant Increase[3][4] | ~1.8[5] | ~1.5[5] | ~1.6[5] | ~1.4[5] |
| SHA-035 | Significant Increase[3][4] | ~1.6[5] | ~1.4[5] | ~1.5[5] | ~1.3[5] |
Data extrapolated from graphical representations in the cited literature and should be considered illustrative.[5]
Signaling Pathways of Apoptosis Induction
The induction of apoptosis by this compound derivatives is cell-type specific, involving different signaling cascades.
Caption: Apoptosis pathways induced by this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assay (WST-1 Assay)
This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Following incubation, add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plates for an additional 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC/PI Apoptosis Assay
This assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for the indicated time.
-
Cell Harvesting: Harvest both floating and adherent cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment with this compound derivatives, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p21, CDK1, GPX4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
This assay measures the enzymatic activity of caspases, key executioners of apoptosis.
-
Cell Lysis: Lyse treated cells as described for Western blotting.
-
Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing a specific colorimetric or fluorometric caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal intensity is proportional to the caspase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Cremastranone's Anti-Cancer Mechanism: A Comparative Guide for Researchers
A detailed analysis of Cremastranone and its synthetic derivatives reveals a potent and cell-line specific anti-cancer mechanism, primarily targeting cell cycle progression and inducing programmed cell death. This guide provides a comparative overview of this compound's efficacy against established chemotherapeutic agents, supported by experimental data and detailed protocols to inform future research and drug development.
This compound, a homoisoflavanone, and its synthetic derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models.[1] Notably, the mechanism of action is dichotomous, contingent on the cancer cell type. In colorectal cancer cell lines, specific derivatives trigger a caspase-dependent apoptotic pathway.[2] Conversely, in breast cancer cells, a distinct caspase-independent mechanism, with characteristics of ferroptosis, is observed.[2] This guide cross-validates these mechanisms by comparing the performance of this compound derivatives with established anti-cancer drugs—Paclitaxel (B517696), Bortezomib (B1684674), and Doxorubicin (B1662922)—across colorectal and breast cancer cell lines.
Comparative Efficacy: this compound Derivatives vs. Standard Chemotherapeutics
The cytotoxic effects of this compound derivatives and alternative anti-cancer drugs have been quantified across several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Table 1: IC50 Values in Colorectal Cancer Cell Lines (HCT116 and LoVo)
| Compound/Derivative | HCT116 IC50 | LoVo IC50 | Primary Mechanism of Action |
| This compound Derivatives | |||
| SH-17059 | ~0.1 µM[3] | ~0.1 µM[3] | G2/M Arrest, Apoptosis/Ferroptosis |
| SH-19021 | ~0.1 µM[3] | ~0.1 µM[3] | G2/M Arrest, Apoptosis/Ferroptosis |
| SH-19027 | ~0.1 µM[4][5] | ~0.1 µM[4][5] | G2/M Arrest, Caspase-Dependent Apoptosis |
| SHA-035 | ~0.1 µM[4][5] | ~0.1 µM[4][5] | G2/M Arrest, Caspase-Dependent Apoptosis |
| Alternative Drugs | |||
| Paclitaxel | 2.46 nM[6] | 2.24 nM[6] | Microtubule Stabilization, Mitotic Arrest, Apoptosis[7][8] |
| Bortezomib | Low nM range[9] | Low nM range[9] | Proteasome Inhibition, Cell Cycle Arrest, Apoptosis[10][11] |
| Doxorubicin | 1.9 µg/ml (~3.5 µM)[12] | - | DNA Intercalation, Topoisomerase II Inhibition, Apoptosis[2][13] |
Table 2: IC50 Values in Breast Cancer Cell Lines (T47D and ZR-75-1)
| Compound/Derivative | T47D IC50 | ZR-75-1 IC50 | Primary Mechanism of Action |
| This compound Derivatives | |||
| SH-17059 | <0.1 µM[3] | ~0.1 µM[3] | G2/M Arrest, Caspase-Independent Cell Death (Ferroptosis)[14] |
| SH-19021 | <0.1 µM[3] | ~0.1 µM[3] | G2/M Arrest, Caspase-Independent Cell Death (Ferroptosis)[14] |
| SH-19027 | <0.1 µM[14] | ~0.1 µM[14] | G2/M Arrest, Apoptosis/Ferroptosis |
| SHA-035 | <0.1 µM[14] | ~0.1 µM[14] | G2/M Arrest, Apoptosis/Ferroptosis |
| Alternative Drugs | |||
| Paclitaxel | 1577.2 ± 115.3 nM[15] | - | Microtubule Stabilization, Mitotic Arrest, Apoptosis[7][8] |
| Bortezomib | Relatively resistant[16] | - | Proteasome Inhibition, Cell Cycle Arrest, Apoptosis[10][11] |
| Doxorubicin | 202.37 ± 3.99 nM[15] | 2.5 ± 0.18 µM[17] | DNA Intercalation, Topoisomerase II Inhibition, Apoptosis[2][13] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action, the following diagrams illustrate the signaling pathways of this compound derivatives and the workflows of key experimental protocols.
Signaling Pathways
This compound-induced G2/M arrest and apoptosis in colorectal cancer.
This compound-induced ferroptosis in breast cancer cells.
Experimental Workflows
Workflow for determining cell viability and IC50 values.
Workflow for the quantification of apoptotic cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT or WST-1)
Objective: To determine the cytotoxic effects of this compound derivatives and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (HCT116, LoVo, T47D, ZR-75-1)
-
96-well plates
-
Complete culture medium
-
This compound derivatives and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compounds for a specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis
Objective: To determine the effect of the compounds on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compounds for the desired duration.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
Objective: To detect changes in the expression levels of specific proteins involved in the signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p21, CDK1, cleaved Caspase-3, PARP, HO-1, GPX4, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
References
- 1. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Bik/NBK accumulation correlates with apoptosis-induction by bortezomib (PS-341, Velcade) and other proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scitepress.org [scitepress.org]
- 16. IKKβ inhibitor in combination with bortezomib induces cytotoxicity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Natural vs. Synthetic Cremastranone and Its Derivatives
An Objective Guide for Researchers in Oncology and Drug Development
Cremastranone, a homoisoflavanone originally isolated from the orchid Cremastra appendiculata, has emerged as a significant compound in medicinal chemistry due to its potent anti-angiogenic and anti-cancer properties.[1][2] Its ability to inhibit key processes in tumor growth has driven research into its therapeutic potential. However, limitations such as low bioavailability have spurred the development of synthetic this compound and a variety of its analogues, designed to enhance pharmacological profiles and efficacy.[2] This guide provides a detailed comparison of natural this compound versus its synthetic counterparts, supported by experimental data, methodologies, and pathway visualizations.
Physicochemical Properties: Natural vs. Synthetic
The first total synthesis of racemic this compound produced a compound whose chemical shifts in ¹H- and ¹³C-NMR spectra match those of the natural product.[3] While the natural form has a specific stereochemistry at the C3 position that has not yet been reported, the synthetic version is a racemic mixture.[3] From a fundamental physicochemical standpoint, the core molecular structure and properties are identical.
| Property | Value | Reference |
| IUPAC Name | 5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one | [1] |
| Chemical Formula | C₁₈H₁₈O₇ | [1] |
| Molecular Weight | 346.34 g/mol | [1] |
| Appearance | Solid | [1] |
Comparative Biological Activity
While structurally similar, synthetic this compound and its derivatives often exhibit different biological potencies. The first synthetic racemic this compound showed a slightly higher potency (GI₅₀ = 377 nM) in Human Umbilical Vein Endothelial Cells (HUVECs) compared to the reported value for the natural isolate (GI₅₀ = 1.5 µM), a difference that could be attributed to variations in assay methods or compound purity.[3]
Synthetic derivatives have been engineered to further enhance cytotoxicity. Modifications on the A and B rings of the homoisoflavanone structure have led to compounds with significantly improved anti-proliferative effects in various cancer cell lines.[4][5] For instance, the derivatives SH-19027 and SHA-035 show potent cytotoxic activity in colorectal cancer cells at nanomolar concentrations.[6]
| Compound | Type | Cell Line | Assay Duration | IC₅₀ / GI₅₀ (µM) | Reference |
| This compound | Natural | HUVEC | Not Specified | 1.5 | [3] |
| (±)-Cremastranone | Synthetic | HUVEC | Not Specified | 0.377 | [2][3] |
| (±)-Cremastranone | Synthetic | HREC | Not Specified | 0.217 | [2] |
| SH-19027 | Synthetic Derivative | HCT116 | 48h | 0.05 | [6] |
| SH-19027 | Synthetic Derivative | LoVo | 48h | 0.05 | [6] |
| SHA-035 | Synthetic Derivative | HCT116 | 48h | 0.05 | [6] |
| SHA-035 | Synthetic Derivative | LoVo | 48h | 0.05 | [6] |
| SH-17059 | Synthetic Derivative | T47D | 72h | ~0.1 | [6] |
| SH-17059 | Synthetic Derivative | ZR-75-1 | 72h | ~0.1 | [6] |
Structure-Activity Relationship (SAR) Insights:
-
A-Ring Modifications: The substitution at the C6 position is crucial. Replacing the methoxy (B1213986) group of the parent synthetic compound SH-17059 with a hydroxyl group (SH-19017) results in a significant loss of cytotoxic activity.[5]
-
B-Ring Modifications: The 5,6,7-trimethoxy and 4'-methoxy moieties are essential for cytotoxic activity.[4] The introduction of fluoro and bulky carbamate (B1207046) moieties as surrogates for the hydroxyl group at the C3' position can be beneficial.[4]
Mechanism of Action: A Shared Pathway
Both natural this compound and its synthetic derivatives exert their anti-cancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest, promoting programmed cell death (apoptosis), and inhibiting angiogenesis.[7]
1. Cell Cycle Arrest: A primary mechanism is the halting of the cell cycle at the G2/M transition phase.[7][8] This is achieved by upregulating the cyclin-dependent kinase inhibitor p21, which in turn inhibits the Cyclin B1/CDK1 complex essential for entry into mitosis.[8]
Caption: this compound-induced G2/M cell cycle arrest pathway.
2. Anti-Angiogenesis: this compound inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis.[7] It achieves this by suppressing the proliferation, migration, and tube formation of endothelial cells.[3] The synthetic analogue SH-11052 has been shown to block pathways mediated by key pro-angiogenic factors TNF-α and VEGF.[2]
Experimental Protocols & Methodologies
The evaluation of this compound and its derivatives relies on a series of standardized in vitro assays.
Caption: Experimental workflow for synthesis and biological evaluation.
Protocol 1: Cell Viability Assay (WST-1)
This protocol assesses the cytotoxic effects of this compound derivatives.[6]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, LoVo) into a 96-well plate at a density of 2,500-5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle (DMSO) and untreated controls.[6]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[6]
-
WST-1 Reagent Addition: Add 10 µL of WST-1/EZ-Cytox reagent to each well and incubate for 2 hours at 37°C.[6]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.[6]
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This method determines the percentage of cells in different phases of the cell cycle.[5]
-
Cell Treatment: Seed cells and treat with this compound derivatives for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the stained cells using a flow cytometer to quantify the distribution of cells in G0/G1, S, and G2/M phases.[5]
Protocol 3: Synthesis of Racemic this compound
The first total synthesis provides a scalable method for producing this compound.[3]
-
Aldol (B89426) Condensation: An initial aldol condensation is performed between an appropriate 6′-hydroxy-2′,3′,4′-trimethoxy-acetophenone and 3-benzyloxy-4-methoxybenzaldehyde (B16803) to form a chalcone (B49325).[3]
-
Catalytic Hydrogenation: The resulting chalcone undergoes catalytic hydrogenation to form a dihydrochalcone (B1670589).[3]
-
Cyclization: The dihydrochalcone is cyclized with formaldehyde (B43269) to form the 4-chromanone (B43037) ring structure. Byproducts can be treated with K₂CO₃ to yield the desired product.[3]
-
Selective Demethylation: The final and most critical step involves the selective demethylation of two methyl ether groups using 2 equivalents of trimethylsilyl (B98337) iodide (TMSI) to yield (±)-Cremastranone.[3][9]
-
Purification: The final product is purified using silica (B1680970) gel column chromatography.[10]
Caption: General synthetic route to this compound.
Conclusion
The study of this compound presents a compelling case of natural product-inspired drug discovery. While natural this compound established the foundational anti-angiogenic and anti-proliferative activities, its synthetic accessibility has been a crucial breakthrough.[3] The synthesis not only provides a scalable source for research but also opens the door to extensive structural modifications. The resulting synthetic derivatives have demonstrated superior potency in cancer cell lines, highlighting the potential to optimize the therapeutic index of this promising class of compounds.[4][6] Future research will likely focus on further refining these synthetic analogues to improve their pharmacological properties and translate their therapeutic promise into effective clinical treatments for cancer.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. First Synthesis of the Antiangiogenic Homoisoflavanone, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Therapeutic Promise of SH-11052 and its Cremastranone Counterparts: A Comparative Analysis
For Immediate Release
In the dynamic landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide offers a comprehensive evaluation of SH-11052 and other synthetic derivatives of Cremastranone, a naturally occurring homoisoflavanone. Aimed at researchers, scientists, and drug development professionals, this document provides a comparative analysis of their biological activities, supported by experimental data, detailed methodologies, and visualized signaling pathways to inform future drug discovery endeavors.
Comparative Biological Activity of this compound Derivatives
The anti-proliferative and anti-angiogenic potential of SH-11052 and other this compound derivatives has been evaluated across various cancer and endothelial cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values, key indicators of cytotoxic and anti-proliferative potency, are summarized below.
| Compound | Cell Line | Cancer Type/Origin | IC50/GI50 (µM) | Primary Effect |
| SH-11052 | HUVEC | Human Umbilical Vein Endothelial Cells | 18 (GI50) | Anti-proliferative |
| HREC | Human Retinal Microvascular Endothelial Cells | 43 (GI50) | Anti-proliferative | |
| SH-17059 | HCT116 | Colorectal Carcinoma | ~0.1 (IC50) | Anti-proliferative |
| LoVo | Colorectal Adenocarcinoma | ~0.1 (IC50) | Anti-proliferative | |
| T47D | Breast Ductal Carcinoma | <0.1 (IC50) | Anti-proliferative | |
| ZR-75-1 | Breast Carcinoma | ~0.1 (IC50) | Anti-proliferative | |
| SH-19017 | HCT116 | Colorectal Carcinoma | >1 (IC50) | Low Activity |
| LoVo | Colorectal Adenocarcinoma | >1 (IC50) | Low Activity | |
| T47D | Breast Ductal Carcinoma | >1 (IC50) | Low Activity | |
| ZR-75-1 | Breast Carcinoma | >1 (IC50) | Low Activity | |
| SH-19021 | HCT116 | Colorectal Carcinoma | ~0.1 (IC50) | Anti-proliferative |
| LoVo | Colorectal Adenocarcinoma | ~0.1 (IC50) | Anti-proliferative | |
| T47D | Breast Ductal Carcinoma | <0.1 (IC50) | Anti-proliferative | |
| ZR-75-1 | Breast Carcinoma | ~0.1 (IC50) | Anti-proliferative | |
| SH-19027 | HCT116 | Colorectal Carcinoma | ~0.01 (IC50) | Anti-proliferative |
| LoVo | Colorectal Adenocarcinoma | ~0.01 (IC50) | Anti-proliferative | |
| SHA-035 | HCT116 | Colorectal Carcinoma | ~0.01 (IC50) | Anti-proliferative |
| LoVo | Colorectal Adenocarcinoma | ~0.01 (IC50) | Anti-proliferative |
Mechanisms of Action: A Tale of Two Pathways
SH-11052 and other this compound derivatives exert their therapeutic effects through distinct, yet complementary, mechanisms of action. While SH-11052 primarily targets signaling pathways crucial for angiogenesis, other derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.
SH-11052: A Dual Inhibitor of Pro-Angiogenic Signals
SH-11052 demonstrates potent anti-angiogenic properties by interfering with two key signaling cascades initiated by Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF). It has been shown to inhibit TNF-α-induced phosphorylation of p38 MAPK and prevent the degradation of IκB-α, thereby blocking the nuclear translocation of NF-κB. This, in turn, downregulates the expression of NF-κB target genes that promote inflammation and angiogenesis. Concurrently, SH-11052 impedes VEGF-induced activation of Akt, a critical kinase in cell survival and proliferation, without affecting the autophosphorylation of the VEGF receptor.
This compound Derivatives: Inducers of G2/M Cell Cycle Arrest
Synthetic derivatives such as SH-17059, SH-19021, SH-19027, and SHA-035 have been shown to suppress the growth of colorectal and breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. This mechanism is often initiated by cellular stress, leading to the activation of the ATM/ATR-Chk1/Chk2 signaling cascade. This pathway ultimately inhibits the activity of the Cdc25C phosphatase, which is required for the activation of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. Furthermore, these derivatives can increase the expression of the cyclin-dependent kinase inhibitor p21, which further ensures the G2/M checkpoint is maintained.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.
Synthesis of SH-11052
The synthesis of SH-11052 is a multi-step process involving the formation of a chalcone (B49325), followed by cyclization and subsequent modifications.
-
Step 1: Synthesis of 2',4'-Dihydroxy-3',6'-dimethoxyacetophenone. To a solution of 1,2,4-trimethoxybenzene (B152335) in anhydrous dichloromethane (B109758), acetyl chloride and aluminum chloride are added, and the mixture is stirred at room temperature.
-
Step 2: Synthesis of 2',4'-Bis(benzyloxy)-3',6'-dimethoxyacetophenone. The product from Step 1 is refluxed with benzyl (B1604629) bromide and potassium carbonate in acetone.
-
Step 3: Synthesis of (E)-2',4'-Bis(benzyloxy)-3'-(hydroxymethyl)-6'-methoxychalcone. The product from Step 2 is reacted with 3-hydroxy-4-methoxybenzaldehyde and paraformaldehyde in the presence of pyrrolidine (B122466) in ethanol (B145695) and refluxed.
-
Step 4: Synthesis of 5,7-Bis(benzyloxy)-3-(3-hydroxy-4-methoxybenzyl)-6-methoxy-4-chromanone. The chalcone from Step 3 is treated with sodium borohydride (B1222165) in a mixture of dichloromethane and methanol (B129727).
-
Step 5: Synthesis of SH-11052. The product from Step 4 is debenzylated using palladium on carbon under a hydrogen atmosphere in methanol to yield SH-11052.
Cell Viability Assay (WST-1 Assay)
The cytotoxic effects of this compound derivatives are quantified using a Water Soluble Tetrazolium salt (WST-1) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Following incubation, 10 µL of WST-1 reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 0.5 to 4 hours.
-
Absorbance Measurement: The absorbance of the samples is measured at a wavelength between 420-480 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
SH-11052 and other synthetic this compound derivatives represent a promising class of compounds with significant therapeutic potential in oncology. Their distinct mechanisms of action, targeting both angiogenesis and cancer cell proliferation, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigations to translate the therapeutic promise of these compounds into effective cancer treatments.
Unveiling Cremastranone's Impact on the Cell Cycle: A Comparative Guide to G2/M Phase Arrest
New research confirms that Cremastranone, a naturally derived compound, and its synthetic derivatives effectively halt the proliferation of cancer cells by inducing cell cycle arrest at the G2/M checkpoint. This guide provides a comprehensive comparison of this compound's performance with other known G2/M arresting agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound and its analogues have demonstrated significant anti-proliferative effects, particularly in breast and colorectal cancer cell lines.[1][2] The primary mechanism behind this activity is the induction of cell cycle arrest in the G2/M phase, a critical control point that ensures the integrity of genetic material before cell division.[1][3] Dysregulation of this checkpoint is a common feature of cancer, making it a prime target for therapeutic intervention.[1]
Comparative Efficacy in Inducing G2/M Arrest
The effectiveness of this compound derivatives in arresting the cell cycle at the G2/M phase has been quantified and compared with other known inducing agents. The following table summarizes the performance of these compounds in various cancer cell lines.
| Compound | Cell Line | Concentration | % of Cells in G2/M Phase (Treatment) | % of Cells in G2/M Phase (Control) | Fold Increase in G2/M Population |
| SH-17059 (this compound Derivative) | T47D (Breast Cancer) | 48h, various doses | Up to ~50% | ~11.6% | ~4.3 |
| SH-19021 (this compound Derivative) | T47D (Breast Cancer) | 48h, various doses | Up to ~50% | ~11.6% | ~4.3 |
| SH-19027 (this compound Derivative) | HCT116 (Colorectal Cancer) | Dose-dependent | Significant Increase | Not specified | Not specified |
| SHA-035 (this compound Derivative) | HCT116 (Colorectal Cancer) | Dose-dependent | Significant Increase | Not specified | Not specified |
| Irinotecan | 4T1 (Breast Cancer) | Not specified | Significant Increase | Not specified | Not specified |
| Proflavine | 4T1 (Breast Cancer) | 2.5 µM | Significant Increase | Not specified | Not specified |
| Genistein | T24 (Bladder Cancer) | 160 µM (48h) | ~2x increase vs 24h | Not specified | Significant Increase |
Unraveling the Molecular Mechanism
The G2/M arrest induced by this compound derivatives is orchestrated by a complex signaling network that ultimately converges on the master regulator of mitosis, the Cyclin B1/CDK1 complex.[1] Evidence suggests the involvement of the canonical DNA damage response pathway, potentially triggered by cellular stress.[1]
Key molecular events include:
-
Activation of ATM/ATR-Chk1/Chk2 Pathway: Cellular stress is thought to activate the ATM and ATR kinases, which in turn phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[1]
-
Inhibition of Cdc25C: Activated Chk1/Chk2 kinases phosphorylate and inhibit Cdc25C, a phosphatase that is essential for activating the Cyclin B1/CDK1 complex.[1]
-
Inhibition of Cyclin B1/CDK1: The inhibition of Cdc25C leads to the maintenance of an inhibitory phosphorylation on CDK1, keeping the Cyclin B1/CDK1 complex inactive and thereby preventing entry into mitosis.[1][4]
-
Upregulation of p21: this compound derivatives have been shown to increase the expression of the cyclin-dependent kinase inhibitor p21.[5][6] p21 can directly bind to and inhibit the activity of CDK1, further reinforcing the G2/M checkpoint.[5]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced G2/M arrest.
Caption: Proposed signaling pathway for this compound-induced G2/M arrest.
Experimental Protocols
To confirm G2/M phase cell cycle arrest, the following key experimental protocols are recommended.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle.[7]
Method:
-
Cell Treatment: Treat cancer cells with this compound derivatives or control compounds for a specified duration (e.g., 24-48 hours).[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).[7]
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.[7]
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.[7][8]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI stain.[9]
Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To detect and quantify the expression levels of key proteins involved in G2/M regulation.[7]
Method:
-
Protein Extraction: Treat cells as described above and then lyse them to extract total protein.[7]
-
Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA protein assay).[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins such as CDK1, Cyclin B1, p21, phospho-Cdc2, etc.[5][7]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][7]
-
Quantification: Quantify the band intensities using densitometry software to determine relative protein expression levels.[1]
The workflow for these experimental procedures is outlined in the diagram below.
Caption: Experimental workflow for confirming G2/M phase cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 5. This compound-Derived Homoisoflavanes Suppress the Growth of Breast Cancer Cells via Cell Cycle Arrest and Caspase-Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Homoisoflavane Derivatives of this compound Suppress Growth of Colorectal Cancer Cells through Cell Cycle Arrest and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cremastranone in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Cremastranone, a compound that necessitates careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risk and promoting a culture of safety.
Understanding the Hazard Profile of this compound
There is conflicting information in published Safety Data Sheets (SDS) regarding the hazard classification of this compound. While some sources may classify it as non-hazardous[1], other reputable suppliers categorize it as an acute toxin if swallowed or in contact with skin, and as a potential skin sensitizer. Given this discrepancy, it is imperative to handle this compound with a high degree of caution, assuming the more stringent hazard classification to ensure maximum safety.
Key Hazard Statements:
-
Toxic if swallowed (Acute toxicity, Oral - Category 3)
-
Toxic in contact with skin (Acute toxicity, Dermal - Category 3)
-
May cause an allergic skin reaction (Skin sensitization - Category 1)
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 299.28 g/mol | [1] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 3), Acute toxicity, Dermal (Category 3), Skin sensitization (Category 1) |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and personal protective equipment (PPE).
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Protective clothing (lab coat)
-
Eye protection (safety glasses or goggles)
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weighing paper, spill cleanup materials), in a dedicated, properly labeled hazardous waste container.
-
The container must be sealable, leak-proof, and compatible with the chemical waste[2].
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, pipette tips, and wipes that have come into contact with this compound should be placed in a designated hazardous waste container[2].
-
Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol (B145695) or acetone). The solvent rinsate must be collected as hazardous chemical waste. After triple rinsing, the glassware can typically be washed through normal laboratory procedures[3].
-
3. Spill Management: In the event of a spill:
-
Evacuate the immediate area if necessary and ensure adequate ventilation.
-
Prevent the powder from becoming airborne. Avoid breathing dust.
-
Carefully collect the spilled material using absorbent pads or by gently sweeping. Do not use methods that generate dust.
-
Place all cleanup materials into the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
Ensure drains are covered to prevent the entry of the chemical into the wastewater system[1].
4. Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation[4].
-
The container must be kept tightly closed except when adding waste.
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the identity of the contents (this compound).
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5].
-
Do not dispose of this compound down the drain or in the regular trash[1][4].
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow from handling to final disposal.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Guide to Handling Cremastranone
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Cremastranone, including personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these guidelines is critical to ensure personal safety and maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a homoisoflavanone that requires careful handling due to its potential biological activity and the general risks associated with fine chemical powders. While specific toxicological data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. This includes risks of being toxic if swallowed or in contact with skin, and the possibility of causing an allergic skin reaction.
The following personal protective equipment is mandatory when handling this compound:
| Protection Type | Recommended Equipment | Specification Details |
| Eye Protection | Safety glasses with side-shields or goggles | Must comply with OSHA 29 CFR 1910.133 or EN 166. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a well-ventilated area. If dust may be generated, a NIOSH-approved respirator is recommended. | Avoid breathing dust. In case of insufficient ventilation, wear suitable respiratory equipment. |
Note on Structurally Similar Compounds: Comprehensive toxicological data for this compound is not readily available. The following table summarizes data for structurally related flavonoids and should be used as a general guideline for assessing potential hazards. It is important to note that the toxicological properties of this compound itself have not been fully investigated.
| Compound Class | Compound Examples | Acute Oral Toxicity (LD50, rat) | Notes |
| Citroflavonoids | Naringenin, Naringin, Hesperidin, Quercetin | > 2000 mg/kg | Classified as low-risk substances. |
Experimental Workflow for Safe Handling
To ensure a safe operational procedure, a systematic workflow should be followed. This includes preparation, handling, and disposal of this compound.
Operational and Disposal Plans
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure safety shower and eyewash stations are readily accessible.
Safe Handling Practices:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when handling this product.
-
Wash hands thoroughly after handling.
-
Minimize dust generation and accumulation.
-
Contaminated work clothing should not be allowed out of the workplace.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store locked up or in an area accessible only to qualified and authorized personnel.
Spill and Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
In case of a significant spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste should be collected in a designated, properly labeled, and sealed container.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department for guidance on the proper disposal of chemical waste. They are responsible for the final collection and disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
